molecular formula C11H15BrN2O3 B572421 4-Bromo-2-nitro-5-(pentyloxy)aniline CAS No. 1255574-52-7

4-Bromo-2-nitro-5-(pentyloxy)aniline

Cat. No.: B572421
CAS No.: 1255574-52-7
M. Wt: 303.156
InChI Key: OHZWPVYCXDSWFZ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-(pentyloxy)aniline ( 1255574-52-7) is a chemical building block of interest in advanced organic synthesis and drug discovery. It has a molecular formula of C 11 H 15 BrN 2 O 3 and a molecular weight of 303.15 g/mol [ ]. This compound is characterized by the presence of both bromo and nitro substituents on an aniline ring, which is further functionalized with a pentyloxy chain. These functional groups make it a versatile intermediate for further chemical transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions. This aniline derivative is specifically categorized among Protein Degrader Building Blocks , highlighting its potential application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation molecules [ ]. While the specific biological profile of this compound may not be fully established, closely related analogues, such as 4-Bromo-2-nitroaniline, have been reported in scientific literature as inhibitors of histone deacetylases (HDAC) and to exhibit apoptotic effects in cancer cells, suggesting a potential role in oncology research [ ]. The structural features of this compound make it a valuable scaffold for constructing more complex molecules for pharmaceutical and materials science research. Handling and Storage: For optimal stability, this product should be kept sealed in a dry environment at 2-8°C [ ]. This product is intended for research purposes only in a laboratory setting. It is strictly for professional, industrial, or manufacturing use and is not intended for diagnostic, therapeutic, medical, or consumer application [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-5-pentoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWPVYCXDSWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681494
Record name 4-Bromo-2-nitro-5-(pentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-52-7
Record name 4-Bromo-2-nitro-5-(pentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Bromo-2-nitro-5-(pentyloxy)aniline. The synthesis is presented as a multi-step process, commencing from a commercially available starting material. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. Its structure incorporates a bromine atom, a nitro group, and a pentyloxy ether linkage on an aniline core, providing multiple points for further chemical modification. This guide outlines a logical and efficient three-step synthesis beginning with the readily available compound, 4-bromo-2-nitroaniline.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a three-step process:

  • Diazotization of 4-bromo-2-nitroaniline: The primary amine functional group of the starting material is converted into a diazonium salt.

  • Hydrolysis to 4-bromo-2-nitrophenol: The diazonium salt is subsequently hydrolyzed to yield the corresponding phenol.

  • Williamson Ether Synthesis: The phenolic hydroxyl group is then alkylated using a pentyl halide to introduce the pentyloxy group, yielding the final product.

This pathway is advantageous as it utilizes well-established and reliable chemical transformations.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterStep 1: 4-bromo-2-nitroanilineStep 2: 4-bromo-2-nitrophenolStep 3: this compound
Molecular Formula C₆H₅BrN₂O₂C₆H₄BrNO₃C₁₁H₁₅BrN₂O₃
Molecular Weight 217.02 g/mol [1]218.00 g/mol 303.15 g/mol [2]
Appearance Yellow solid[3]Yellowish solidNot available
Melting Point 110-113 °C[1][3]~95-98 °CNot available
Purity (Typical) >97%>98%>98%
Yield (Typical) N/A (Starting Material)75-85%80-90%

Experimental Protocols

Step 1: Diazotization of 4-bromo-2-nitroaniline

Objective: To convert the amino group of 4-bromo-2-nitroaniline into a diazonium salt.

Materials:

  • 4-bromo-2-nitroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sulfuric acid in water is prepared by cautiously adding concentrated sulfuric acid to chilled distilled water.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • Finely powdered 4-bromo-2-nitroaniline is added portion-wise to the cold sulfuric acid solution while maintaining the temperature below 5 °C.

  • A solution of sodium nitrite in cold distilled water is prepared separately.

  • The sodium nitrite solution is added dropwise to the stirred suspension of 4-bromo-2-nitroaniline in sulfuric acid. The rate of addition is controlled to keep the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution is kept cold for the next step.

Step 2: Hydrolysis to 4-bromo-2-nitrophenol

Objective: To hydrolyze the diazonium salt to form 4-bromo-2-nitrophenol.

Materials:

  • Diazonium salt solution from Step 1

  • Sulfuric acid solution (e.g., 10% v/v)

  • Distilled water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The cold diazonium salt solution is slowly added to a vigorously stirred, pre-heated solution of dilute sulfuric acid (approximately 50-60 °C). The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the mixture is heated to boiling for 15-20 minutes to ensure complete hydrolysis.

  • The reaction mixture is then cooled to room temperature, which may result in the precipitation of the crude 4-bromo-2-nitrophenol.

  • The cooled mixture is transferred to a separatory funnel and extracted several times with diethyl ether.

  • The combined organic extracts are washed with water and then with a saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-nitrophenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Williamson Ether Synthesis to this compound

Objective: To synthesize the final product by alkylating 4-bromo-2-nitrophenol with pentyl bromide.

Materials:

  • 4-bromo-2-nitrophenol

  • 1-Bromopentane (pentyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF) as the solvent

  • Distilled water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2-nitrophenol is dissolved in acetone.

  • Anhydrous potassium carbonate is added to the solution, followed by the addition of 1-bromopentane.

  • The reaction mixture is heated to reflux and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The solvent is evaporated under reduced pressure to give the crude product.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-bromo-2-nitroaniline B Diazonium Salt Intermediate A:e->B:w  1. NaNO₂, H₂SO₄  2. 0-5 °C C 4-bromo-2-nitrophenol B:e->C:w  H₂O, Δ   D This compound C:e->D:w  1-Bromopentane, K₂CO₃  Acetone, Reflux

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Ether Synthesis A1 Dissolve 4-bromo-2-nitroaniline in cold H₂SO₄ A2 Add NaNO₂ solution dropwise at 0-5 °C A1->A2 A3 Stir for 30 min A2->A3 B1 Add diazonium solution to hot dilute H₂SO₄ A3->B1 B2 Heat to boiling B1->B2 B3 Cool and extract with diethyl ether B2->B3 B4 Dry and evaporate solvent B3->B4 B5 Purify by recrystallization B4->B5 C1 Dissolve 4-bromo-2-nitrophenol in acetone B5->C1 C2 Add K₂CO₃ and 1-bromopentane C1->C2 C3 Reflux for several hours C2->C3 C4 Filter and evaporate solvent C3->C4 C5 Purify by column chromatography C4->C5 D 4-Bromo-2-nitro-5- (pentyloxy)aniline C5->D Final Product

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates predicted values from reliable chemical databases and draws upon data from analogous compounds to offer a well-rounded profile. Detailed, plausible experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential biological significance based on the activities of structurally related molecules.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. While experimental data is sparse, a combination of predicted and inferred properties provides valuable insights.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₃[1]
Molecular Weight 303.15 g/mol [1]
CAS Number 1255574-52-7[1]
Boiling Point (Predicted) 408.0 ± 40.0 °C[2]
Density (Predicted) 1.445 ± 0.06 g/cm³[2]
pKa (Predicted) No data available
LogP (Predicted) No data available
Solubility (Predicted) Poorly soluble in water; Soluble in common organic solvents like ethanol, acetone, and ether.Inferred from analogs[3][4]
Appearance (Predicted) Yellow to orange solid.Inferred from analogs[5]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

This proposed synthesis is a two-step process starting from 4-bromo-2-nitroaniline, as suggested by the synthesis of a similar octyloxy analog[5].

Step 1: Synthesis of 4-Bromo-2-nitro-5-hydroxyaniline

A plausible precursor for the target molecule is 4-bromo-2-nitro-5-hydroxyaniline. The synthesis of this intermediate would likely involve the nitration and bromination of a suitable starting material, a common strategy in the synthesis of substituted anilines.

Step 2: Williamson Ether Synthesis

The final step involves the alkylation of the hydroxyl group of 4-bromo-2-nitro-5-hydroxyaniline with a pentyloxy group via a Williamson ether synthesis.

Materials and Reagents:

  • 4-bromo-2-nitro-5-hydroxyaniline

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-nitro-5-hydroxyaniline (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add 1-bromopentane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a general framework for the analysis of this compound, adapted from standard procedures for nitroaniline compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Visualized Workflows and Pathways

Proposed Synthesis Workflow

G Proposed Synthesis of this compound A 4-Bromo-2-nitro-5-hydroxyaniline C Reaction Mixture (Acetone, K2CO3) A->C B 1-Bromopentane B->C D Reflux C->D E Work-up & Purification (Filtration, Extraction, Chromatography) D->E F This compound E->F

Caption: Proposed synthesis workflow for this compound.

HPLC Analysis Workflow

G HPLC Analysis of this compound A Sample Preparation (Dissolution & Filtration) C Injection A->C B HPLC System (C18 Column) D Separation (Acetonitrile/Water Mobile Phase) B->D C->D E UV Detection (254 nm) D->E F Data Analysis (Chromatogram & Quantification) E->F

Caption: General workflow for the HPLC analysis of the target compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the presence of both a nitro group and a bromine atom on an aniline scaffold suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a broad range of activities, including antimicrobial and antiproliferative effects[6][7].

Hypothetical Antimicrobial Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds stems from the reductive metabolism of the nitro group within microbial cells. This process can generate reactive nitrogen species that are toxic to the microorganism.

G Hypothetical Antimicrobial Mechanism cluster_0 Bacterial Cell A This compound (Enters Cell) C Reduction of Nitro Group A->C B Nitroreductase Enzyme B->C D Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) C->D E Damage to Cellular Components (DNA, Proteins, Lipids) D->E F Cell Death E->F

Caption: A potential mechanism for the antimicrobial action of the compound.

Potential as an Antiproliferative Agent

Substituted anilines have been investigated for their potential as anticancer agents. Some have been shown to induce cell cycle arrest, leading to an inhibition of cancer cell proliferation[8][9][10][11]. The specific substitution pattern on this compound could potentially allow it to interact with cellular targets involved in cell cycle regulation. Further research would be necessary to explore this possibility.

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and theoretical frameworks are intended to guide future experimental work on this compound.

References

An In-Depth Technical Guide to 4-Bromo-2-nitro-5-(pentyloxy)aniline (CAS 1255574-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo, a nitro, and a pentyloxy group on an aniline core, suggests a range of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, predicted spectral data, and an exploration of its potential biological significance based on structurally related compounds.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 1255574-52-7N/A
Molecular Formula C₁₁H₁₅BrN₂O₃N/A
Molecular Weight 303.15 g/mol N/A
Predicted Boiling Point 408.0 ± 40.0 °C[1]
Predicted Density 1.445 ± 0.06 g/cm³[1]
Appearance Predicted to be a solidN/A
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethaneN/A

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway A p-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-hydroxy-3-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D N-(5-bromo-4-hydroxy-2-nitrophenyl)acetamide C->D Br₂, Acetic acid E N-(5-bromo-2-nitro-4-(pentyloxy)phenyl)acetamide D->E 1-Bromopentane, K₂CO₃, Acetone F This compound E->F HCl, H₂O, Heat

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Acetylation of p-Aminophenol

  • Reaction: Protection of the amino group of p-aminophenol.

  • Procedure: To a solution of p-aminophenol (1 eq.) in pyridine, acetic anhydride (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured into ice-water, and the resulting precipitate of N-(4-hydroxyphenyl)acetamide is collected by filtration, washed with water, and dried.

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

  • Reaction: Introduction of a nitro group onto the aromatic ring.

  • Procedure: N-(4-hydroxyphenyl)acetamide (1 eq.) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then carefully poured onto crushed ice. The precipitated N-(4-hydroxy-3-nitrophenyl)acetamide is filtered, washed with cold water until neutral, and dried.

Step 3: Bromination of N-(4-hydroxy-3-nitrophenyl)acetamide

  • Reaction: Introduction of a bromo group onto the aromatic ring.

  • Procedure: N-(4-hydroxy-3-nitrophenyl)acetamide (1 eq.) is dissolved in glacial acetic acid. A solution of bromine (1 eq.) in acetic acid is added dropwise with stirring. The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then poured into a solution of sodium bisulfite to quench excess bromine. The product, N-(5-bromo-4-hydroxy-2-nitrophenyl)acetamide, precipitates and is collected by filtration, washed with water, and dried.

Step 4: Williamson Ether Synthesis

  • Reaction: Alkylation of the hydroxyl group to form the pentyloxy ether.

  • Procedure: To a solution of N-(5-bromo-4-hydroxy-2-nitrophenyl)acetamide (1 eq.) in acetone, anhydrous potassium carbonate (2-3 eq.) is added, followed by 1-bromopentane (1.2 eq.). The mixture is heated under reflux for 12-24 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-(5-bromo-2-nitro-4-(pentyloxy)phenyl)acetamide.

Step 5: Hydrolysis of the Acetamide

  • Reaction: Deprotection of the amino group.

  • Procedure: N-(5-bromo-2-nitro-4-(pentyloxy)phenyl)acetamide is suspended in a mixture of hydrochloric acid and water and heated under reflux for 2-4 hours. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the reviewed literature. The following table provides predicted spectral characteristics based on the analysis of its structure and comparison with data for the closely related compound, 4-bromo-2-nitroaniline.[2][3]

Spectroscopic Technique Predicted Key Signals
¹H NMR - Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm).- Pentyloxy group protons: A triplet for the -OCH₂- protons (δ ~4.0 ppm), multiplets for the internal methylene groups, and a triplet for the terminal methyl group.- Amino group protons: A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with carbons attached to the bromo, nitro, amino, and pentyloxy groups showing characteristic shifts.- Pentyloxy group carbons: Five signals in the aliphatic region.
IR (Infrared Spectroscopy) - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹.- C-H stretching (aromatic and aliphatic).- N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹.- C-O stretching (ether): A strong band around 1250 cm⁻¹.- C-Br stretching: A band in the fingerprint region.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (303.15), with a characteristic M+2 peak of similar intensity due to the presence of bromine.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been reported, the structural motifs present in the molecule are found in compounds with known biological activities. This section explores the potential applications of this compound in drug development based on the activities of structurally related molecules.

Predicted Biological Activities
  • Anticancer Activity: Many substituted anilines, particularly those with nitro and halo groups, have been investigated for their anticancer properties.[1][4][5][6] These compounds can act through various mechanisms, including the inhibition of kinases or interaction with DNA. The presence of the bromo and nitro groups in the target molecule suggests it could be a candidate for anticancer drug discovery programs.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[7][8] Therefore, this compound may exhibit antibacterial or antifungal properties.

Postulated Signaling Pathway in Cancer

Given the prevalence of substituted anilines as kinase inhibitors, a hypothetical signaling pathway that could be targeted by this compound in cancer cells is the MAP kinase pathway. This pathway is frequently dysregulated in various cancers.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound (Postulated Inhibitor) Inhibitor->RAF Inhibition

Caption: Postulated inhibition of the RAF kinase in the MAPK signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for structurally similar compounds like 4-bromo-2-nitroaniline, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and material science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and potential applications. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers interested in working with this molecule. Further experimental studies are necessary to validate the predicted properties and to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

Spectroscopic and Synthetic Overview of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the chemical compound 4-Bromo-2-nitro-5-(pentyloxy)aniline (CAS No. 1255574-52-7). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in publicly accessible databases, this document provides a summary of its known properties. To offer valuable comparative insights, a detailed analysis of the spectroscopic data for the closely related analogue, 4-Bromo-2-nitroaniline, is presented. Furthermore, a plausible synthetic route for the target compound is proposed, based on established chemical transformations. This guide aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar compounds.

Physicochemical Properties of this compound

While experimental spectroscopic data remains elusive, some fundamental properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
CAS Number 1255574-52-7[1][2][3]
Molecular Formula C₁₁H₁₅BrN₂O₃[1][2]
Molecular Weight 303.15 g/mol [2]
Predicted Boiling Point 408.0 ± 40.0 °C[2]
Predicted Density 1.445 ± 0.06 g/cm³[2]

Spectroscopic Data of the Analogous Compound: 4-Bromo-2-nitroaniline

In the absence of specific data for this compound, the spectroscopic characteristics of 4-Bromo-2-nitroaniline (CAS No. 875-51-4) are provided for comparative purposes. The structural similarity between these two compounds makes this data a useful reference for predicting the spectral features of the target molecule.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The following table summarizes the available NMR data for 4-Bromo-2-nitroaniline.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
¹H NMR 7.95d2.4CDCl₃
7.45dd9.0, 2.4CDCl₃
6.85d9.0CDCl₃
6.1 (br s)--CDCl₃
¹³C NMR 145.4, 138.5, 130.0, 126.9, 119.5, 109.1--CDCl₃

Note: The broad singlet (br s) in the ¹H NMR spectrum corresponds to the amine (-NH₂) protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-Bromo-2-nitroaniline are listed below.

Wavenumber (cm⁻¹)Functional Group Assignment
3480, 3365N-H stretching (amine)
1625N-H bending (amine)
1570, 1330N-O stretching (nitro group)
~1300C-N stretching (aromatic amine)
~820C-H out-of-plane bending (aromatic)
~650C-Br stretching
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Bromo-2-nitroaniline, the molecular ion peaks are expected at m/z 216 and 218, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Proposed Synthetic Pathway

A feasible synthetic route to obtain this compound is proposed via a Williamson ether synthesis. This common and reliable method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-5-hydroxy-2-nitroaniline

The starting material, 4-Bromo-5-hydroxy-2-nitroaniline, can be synthesized through the nitration of 4-bromo-3-aminophenol.

  • Dissolve 4-bromo-3-aminophenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

  • Pour the reaction mixture onto ice and collect the precipitate by filtration.

  • Purify the crude product by recrystallization.

Step 2: Williamson Ether Synthesis of this compound

  • Dissolve 4-Bromo-5-hydroxy-2-nitroaniline in a polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

  • To the resulting mixture, add 1-bromopentane (or another suitable pentyl halide).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Proposed Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the following diagram.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product 4-Bromo-3-aminophenol 4-Bromo-3-aminophenol 4-Bromo-5-hydroxy-2-nitroaniline 4-Bromo-5-hydroxy-2-nitroaniline 4-Bromo-3-aminophenol->4-Bromo-5-hydroxy-2-nitroaniline Nitration This compound This compound 4-Bromo-5-hydroxy-2-nitroaniline->this compound Williamson Ether Synthesis HNO3 / H2SO4 HNO3 / H2SO4 1-Bromopentane, K2CO3 1-Bromopentane, K2CO3

Caption: Proposed two-step synthesis of this compound.

Disclaimer: The spectroscopic data presented herein is for the analogous compound 4-Bromo-2-nitroaniline and should be used for reference purposes only. The proposed synthetic protocol is based on established chemical principles and may require optimization for successful implementation. Experimental work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical data for 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited publicly available experimental data for this specific compound, this document also includes information on structurally related molecules to offer potential insights into its properties and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is an aromatic amine derivative. Its structure consists of an aniline core substituted with a bromine atom, a nitro group, and a pentyloxy group.

Molecular Structure:

Caption: 2D structure of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1255574-52-7[1]
Molecular Formula C₁₁H₁₅BrN₂O₃[1]
Molecular Weight 303.16 g/mol [1]
Canonical SMILES CCCCCOC1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-][1]
InChI Key OHZWPVYCXDSWFZ-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Boiling Point (Predicted) 408.0 ± 40.0 °C[2]
Density (Predicted) 1.445 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature[1]

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not available in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-Bromo-2-nitro-5-(octyloxy)aniline[3]. The synthesis would likely involve the introduction of the pentyloxy group onto a pre-functionalized aniline ring.

A potential logical workflow for the synthesis is outlined below. This is a hypothetical pathway and would require experimental validation.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Material: 4-Bromo-2-nitroaniline Step1 Reaction with 1-bromopentane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) Start->Step1 Alkylation Product Target Compound: This compound Step1->Product

Caption: A potential, unverified synthesis workflow.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers interested in this compound would need to perform their own analytical characterization. For reference, spectral data for the related compound, 4-Bromo-2-nitroaniline, is available and may offer some comparative insights[4].

Biological Activity

There is no specific information in the available literature regarding the biological activity or any associated signaling pathways of this compound. However, the presence of the nitro group in organic molecules has been associated with a wide range of biological activities, including antimicrobial and antineoplastic properties[5][6]. The nitro moiety can participate in redox reactions within cells, which can lead to cytotoxic effects[5]. Any investigation into the biological effects of this compound would be novel research.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in published literature. Researchers would need to develop and validate their own methodologies. A general approach to characterization would involve:

G cluster_0 General Characterization Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Synthesis->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation

Caption: A standard workflow for chemical characterization.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the publicly accessible, experimentally-derived data. This guide highlights the absence of detailed synthesis protocols, physicochemical properties, spectroscopic data, and biological activity information. The provided hypothetical synthesis and characterization workflows are based on general chemical principles and practices for analogous compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

Potential Research Applications of 4-Bromo-2-nitro-5-(pentyloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted nitroaniline that, while not extensively studied itself, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide consolidates information on structurally related compounds to extrapolate the potential research applications of this compound. Drawing from available literature on bromo-nitro-alkoxy-aniline derivatives, this document outlines potential applications in oncology and infectious diseases, supported by quantitative data from analogous compounds. Detailed experimental protocols for the synthesis and biological evaluation of similar molecules are provided to guide future research. Furthermore, this guide presents logical workflows for synthesis and screening, as well as a representative signaling pathway, to provide a comprehensive resource for researchers interested in exploring the therapeutic and materials science potential of this and related chemical scaffolds.

Introduction

This compound is an aromatic compound featuring a bromine atom, a nitro group, and a pentyloxy substituent on an aniline backbone. While specific research on this exact molecule is limited, the constituent functional groups and the overall chemical architecture suggest a range of potential applications. Nitroaromatic compounds are known for their diverse biological activities, often acting as bioreductive prodrugs, particularly in antimicrobial and anticancer applications.[1][2] The presence of a bromine atom can enhance lipophilicity and may contribute to increased biological activity. The alkoxy group, in this case, a pentyloxy chain, can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential of this compound as a scaffold for drug discovery and a building block in materials science, based on the established activities of structurally similar molecules.

Potential Research Applications

Based on the biological activities reported for analogous substituted nitroanilines, this compound holds promise in the following areas:

  • Anticancer Drug Discovery: N-substituted 2-nitroaniline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The nitro group can be bioreduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.[1] Therefore, this compound could serve as a precursor for the synthesis of novel anticancer agents.

  • Antimicrobial Agent Development: The nitroaniline scaffold is present in numerous compounds with significant antimicrobial properties.[2][3] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, generating radical species that are toxic to the pathogen.[2] Derivatives of this compound could be synthesized and screened for activity against a broad spectrum of bacteria and fungi.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][5] These molecules often function by competing with ATP for binding to the kinase domain of oncoproteins. The specific substitutions on the aniline ring of this compound could be modified to design selective inhibitors of various kinases implicated in disease.

  • Materials Science: Bromo-nitroaniline derivatives have been investigated for their nonlinear optical (NLO) properties.[6] These materials have potential applications in optoelectronics and photonics. The specific arrangement of electron-donating and electron-withdrawing groups in this compound suggests it may also possess interesting NLO properties.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activities of various substituted nitroaniline derivatives, providing a reference for the potential potency of compounds derived from this compound.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a4-MethylphenylHCT1160.0059
1b4-(Dimethylamino)phenylHCT1168.7
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase0.0185
3bPyrimidine derivativec-Met Kinase0.0336

Table 2: Antimicrobial Activity of Selected Nitroaniline Derivatives [2][7]

Compound ClassDerivativeTest OrganismMethodResult (MIC)
Schiff Base Metal ComplexCobalt(II) complex of Isatin and p-nitroaniline Schiff baseBacillus subtilisMIC5.0 µg/ml
Escherichia coliMIC5.0 µg/ml
Thiazolidinone Derivative2,3-diaryl-thiazolidin-4-one (Compound 5)Salmonella TyphimuriumMIC0.008–0.06 mg/mL
Staphylococcus aureusMIC0.008–0.06 mg/mL
Polyaniline doped with nitro compoundsPANIPIShigella dysenteriaeAgar well diffusion14-24 mm zone of inhibition

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential applications of this compound, based on established protocols for similar compounds.

General Synthesis of N-Substituted 2-Nitroaniline Derivatives[8]

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing N-substituted nitroanilines.

Materials:

  • A precursor similar to this compound (e.g., 2-chloronitrobenzene as a starting point for derivatization)

  • Desired amine for N-substitution (e.g., 2-ethoxyethanamine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the nitroaniline precursor (1 equivalent) and the desired amine (1.2 equivalents) in DMF.

  • Add DBU (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 2-nitroaniline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in MHB.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Generalized Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis of derivatives from a starting scaffold like this compound and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening A 4-Bromo-2-nitro-5- (pentyloxy)aniline Scaffold B Chemical Modification (e.g., N-substitution, coupling reactions) A->B C Library of Derivatives B->C D In vitro Assays (Anticancer, Antimicrobial, Kinase) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization E->F

A generalized workflow for synthesis and biological screening.
Generalized Kinase Inhibition Assay Workflow

This diagram outlines the steps involved in a typical in vitro kinase inhibition assay.

G A Prepare Reaction Mixture: Kinase, Substrate, ATP B Add Test Compound (e.g., derivative of this compound) A->B C Incubate to allow Phosphorylation B->C D Detect Phosphorylated Substrate (e.g., using antibodies, luminescence) C->D E Quantify Signal D->E F Determine % Inhibition and IC50 E->F

Workflow for a typical kinase inhibition assay.

Conclusion

References

Technical Guide: Solubility Profile of 4-Bromo-2-nitro-5-(pentyloxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited availability of public data for this specific molecule, this guide outlines the theoretical solubility considerations based on its structure, presents a standardized experimental protocol for determining solubility, and provides a framework for data interpretation. The methodologies and principles described herein are intended to guide researchers in establishing a robust solubility profile for this compound and others with similar structural motifs.

Introduction and Theoretical Solubility Profile

This compound is a substituted aniline derivative. Its solubility in various organic solvents is dictated by the interplay of its functional groups:

  • Aniline Core: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, increasing the molecule's polarity and enabling dipole-dipole interactions.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a polarizable halogen, potentially enhancing van der Waals forces.

  • Pentyloxy Group (-O(CH₂)₄CH₃): This long alkyl chain is nonpolar and lipophilic. It significantly increases the compound's affinity for nonpolar, lipophilic solvents and will decrease its solubility in highly polar, protic solvents like water.

Based on these features, a qualitative solubility prediction suggests that this compound will exhibit moderate to high solubility in a range of common organic solvents, with a preference for those with intermediate polarity. Its lipophilic pentyloxy chain suggests good solubility in solvents like dichloromethane and ethyl acetate, while the polar nitro and amine groups will allow for solubility in more polar solvents like acetone and acetonitrile.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the table below serves as a template for researchers to populate using the experimental protocol outlined in Section 3. The expected solubility trends are included for guidance.

Solvent NameSolvent TypeExpected Solubility (at 25°C)Experimental Value (mg/mL)
Dichloromethane (DCM)HalogenatedHighData to be determined
Tetrahydrofuran (THF)EtherHighData to be determined
AcetoneKetoneHighData to be determined
Ethyl AcetateEsterModerate to HighData to be determined
AcetonitrileNitrileModerateData to be determined
MethanolProtic AlcoholLow to ModerateData to be determined
IsopropanolProtic AlcoholLow to ModerateData to be determined
HeptaneNonpolar AlkaneLowData to be determined

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details the gold-standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile/THF) to create a concentrated stock solution.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Analysis: Dilute the filtered supernatant with a known volume of mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep prep 1. Preparation stock Prepare Stock & Calibration Standards sample_prep Add Excess Solid to Solvent equil 2. Equilibration prep->equil hplc HPLC Analysis stock->hplc  Generate  Curve shake Shake at Constant Temp (24-48h) sample_prep->shake sep 3. Phase Separation equil->sep centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge analysis 4. Analysis sep->analysis extract Filter Supernatant & Dilute Aliquot centrifuge->extract calc 5. Calculation analysis->calc extract->hplc  Analyze  Sample result Calculate Solubility from Calibration Curve hplc->result

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitro group (-NO₂), a simple yet potent functional group, has carved a significant niche in the landscape of biologically active molecules. Its strong electron-withdrawing nature profoundly influences the physicochemical properties of parent molecules, bestowing upon them a diverse array of pharmacological activities. However, this same chemical reactivity is also responsible for the toxicity concerns often associated with this class of compounds. This technical guide provides a comprehensive exploration of the biological activities of nitro compounds, delving into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Reduction and Reactivity

The biological activity of most nitro compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often facilitated by nitroreductase enzymes present in both prokaryotic and eukaryotic cells, generates a cascade of reactive intermediates that are the primary effectors of their biological response.

A generalized mechanism involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine, and finally to an amine. The highly reactive nitroso and hydroxylamine intermediates are capable of covalently modifying and damaging a wide range of biological macromolecules, including DNA, RNA, and proteins. This indiscriminate reactivity forms the basis for their broad-spectrum antimicrobial and anticancer properties.

In hypoxic environments, such as those found in solid tumors and certain bacterial infections, the reductive activation of nitro compounds is enhanced, providing a degree of selectivity for these targets. This has been exploited in the development of hypoxia-activated prodrugs for cancer therapy.

Antimicrobial Activity: Disrupting the Microbial Machinery

Nitro compounds have a long history of use as antimicrobial agents, with nitrofurantoin being a prominent example for treating urinary tract infections. Their mechanism of action is multifactorial, stemming from the generation of reactive intermediates that disrupt various essential cellular processes in bacteria.[1][2] These intermediates can cause DNA damage, inhibit ribosomal protein synthesis, and interfere with bacterial cell wall synthesis and key metabolic pathways like the citric acid cycle.[1][3]

The key to their antimicrobial action lies in the presence of bacterial nitroreductases, which efficiently reduce the nitro group and unleash the cytotoxic intermediates.[3] Resistance to nitrofurans often arises from mutations in the genes encoding these nitroreductases, such as nfsA and nfsB in Escherichia coli.[4][5]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro antimicrobial activity of selected nitro compounds against various pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

CompoundMicroorganismMIC (µg/mL)Reference
NitrofurantoinEscherichia coli0.5 - 128[5][6]
Staphylococcus aureus15.6 - 62.5[7]
Enterococcus faecalis32 - 512[6]
MetronidazoleHelicobacter pylori<0.06 - 8[8]
Various NitroaromaticsStaphylococcus aureus1.56 - 12.5[7]
Escherichia coli6.25 - 12.5[7]

Anticancer Activity: Targeting Tumors Through Bioreduction

The hypoxic microenvironment of solid tumors provides a fertile ground for the selective activation of nitro compounds, making them attractive candidates for anticancer drug development. The principle of hypoxia-activated prodrugs involves the administration of a relatively non-toxic nitro compound that is preferentially reduced to its cytotoxic form within the oxygen-deficient tumor cells.

One of the most well-studied examples is the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which is activated by the bacterial nitroreductase enzyme.[9][10] Upon reduction, CB1954 is converted into a potent DNA cross-linking agent, leading to apoptosis of the cancer cells.[10] This strategy forms the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where the gene for the nitroreductase is delivered specifically to tumor cells, followed by administration of the prodrug.[9]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The following table presents the in vitro anticancer activity of various nitro compounds against different cancer cell lines, expressed as half-maximal inhibitory concentration (IC₅₀) values.

CompoundCancer Cell LineIC₅₀ (µM)Reference
CB1954 (with NAT2)SKOV3 (Ovarian)0.04[11]
Nitracrine AnaloguesMDA-MB-231 (Breast)0.68[12]
K-562 (Leukemia)0.78[12]
Nitroaromatic DerivativesVarious Human Cancer Cell Lines< 8.5[1]
1,3,5-Trisubstituted PyrazolesMDA-MB-231 (Breast)0.26 - 161.49[12]
6-Nitro-1H-benzimidazole DerivativesHepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast), C26 (Colon), RMS (Rhabdomyosarcoma)Varies[13][14]
Flavonoid NitroderivativesVarious Cancer Cell LinesVaries[15]

Vasodilatory Effects: The Nitric Oxide Connection

Certain organic nitrates, most notably nitroglycerin, are potent vasodilators used in the treatment of angina and other cardiovascular conditions. Their mechanism of action differs from the reductive activation seen in antimicrobial and anticancer nitro compounds. Instead, these compounds act as prodrugs of nitric oxide (NO).[16]

The bioactivation of nitroglycerin is a complex enzymatic process, with mitochondrial aldehyde dehydrogenase (ALDH2) identified as a key enzyme.[6][17][18] ALDH2 metabolizes nitroglycerin to release nitrite, which is then converted to NO. Nitric oxide subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and ultimately results in vasodilation through the dephosphorylation of myosin light chains and a decrease in intracellular calcium levels.[19][20]

Quantitative Data: Half-maximal Effective Concentrations (EC₅₀)

The vasodilatory potency of various nitro compounds is summarized in the table below, presented as half-maximal effective concentration (EC₅₀) values.

CompoundTissue/AssayEC₅₀Reference
NitroglycerinRat Aorta22 nM[3]
Isosorbide Dinitrate (ISDN)Rat Aorta5 µM[3]
Isosorbide Mononitrate (ISMN)Rat Aorta170 µM[3]
Pentaerythritol Tetranitrate (PETN)Rat Aorta8.5 nM[3]
Sauropunol-type Nitrate DerivativesMesenteric Artery Rings5.52 - 12.08 µM[21]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating nitro compounds.

Signaling Pathways

nitrofurantoin_mechanism cluster_cell Inside Bacterial Cell nitrofurantoin Nitrofurantoin bacterial_cell Bacterial Cell nitroreductases Nitroreductases (NfsA, NfsB) nitrofurantoin->nitroreductases Reduction reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nitroreductases->reactive_intermediates dna Bacterial DNA reactive_intermediates->dna Attacks ribosomes Ribosomes reactive_intermediates->ribosomes Attacks metabolic_enzymes Metabolic Enzymes reactive_intermediates->metabolic_enzymes Attacks dna_damage DNA Damage dna->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis ribosomes->protein_synthesis_inhibition metabolic_disruption Metabolic Disruption metabolic_enzymes->metabolic_disruption cell_death Bacterial Cell Death dna_damage->cell_death protein_synthesis_inhibition->cell_death metabolic_disruption->cell_death

Mechanism of Action of Nitrofurantoin.

nitroglycerin_pathway nitroglycerin Nitroglycerin aldh2 Mitochondrial ALDH2 nitroglycerin->aldh2 Metabolism no Nitric Oxide (NO) aldh2->no sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates mlcp Myosin Light Chain Phosphatase (MLCP) pkg->mlcp Activates ca2 [Ca²⁺]i pkg->ca2 Decreases vasodilation Vasodilation mlcp->vasodilation Leads to ca2->vasodilation

Nitroglycerin-Induced Vasodilation Pathway.

nitroreductase_prodrug prodrug Prodrug (e.g., CB1954) ntr Nitroreductase (NTR) prodrug->ntr Reduction nadp NAD(P)⁺ ntr->nadp reactive_metabolite Reactive Metabolite (Hydroxylamine) ntr->reactive_metabolite nadph NAD(P)H nadph->ntr dna DNA reactive_metabolite->dna Alkylation crosslinking DNA Cross-linking dna->crosslinking apoptosis Apoptosis crosslinking->apoptosis

Nitroreductase-Mediated Prodrug Activation.
Experimental Workflow

experimental_workflow start Novel Nitro Compound in_vitro_screening In Vitro Screening start->in_vitro_screening antimicrobial_assay Antimicrobial Assay (MIC Determination) in_vitro_screening->antimicrobial_assay anticancer_assay Anticancer Assay (MTT/Cytotoxicity Assay) in_vitro_screening->anticancer_assay vasodilation_assay Vasodilation Assay (Aortic Ring Assay) in_vitro_screening->vasodilation_assay mechanism_studies Mechanism of Action Studies antimicrobial_assay->mechanism_studies anticancer_assay->mechanism_studies vasodilation_assay->mechanism_studies nitroreductase_assay Nitroreductase Activity Assay mechanism_studies->nitroreductase_assay western_blot Western Blot (Target Protein Expression) mechanism_studies->western_blot in_vivo_studies In Vivo Efficacy and Toxicity Studies mechanism_studies->in_vivo_studies

General Experimental Workflow for Evaluating Nitro Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitro compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Method: Broth Microdilution Method

  • Preparation of Antimicrobial Stock Solution: Dissolve the nitro compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[22][23]

MTT Assay for Anticancer Activity (IC₅₀ Determination)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Method:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.[4][6][17]

Western Blot Analysis

Objective: To detect and quantify specific proteins in a cell or tissue extract.

Method:

  • Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[22][24][25]

Conclusion

Nitro compounds represent a versatile class of molecules with a broad spectrum of biological activities. Their efficacy as antimicrobial and anticancer agents is largely dependent on their reductive activation to cytotoxic intermediates, a mechanism that offers potential for selective targeting of pathogens and tumors. In contrast, the vasodilatory effects of organic nitrates are mediated through their conversion to nitric oxide. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is crucial for the continued development of novel and effective therapeutic agents based on the nitro-pharmacophore, while carefully managing their potential toxicity. This guide provides a foundational resource for researchers embarking on the exploration of this fascinating and pharmacologically rich chemical space.

References

A Technical Guide to the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in modern organic synthesis, forming the core scaffold of numerous pharmaceuticals, agrochemicals, dyes, and materials. The development of efficient and selective methods for their synthesis is a continuous focus of chemical research. This guide provides an in-depth overview of the most critical synthetic strategies, from classical, time-tested reactions to modern catalytic cross-coupling methodologies.

Reduction of Nitroarenes

The reduction of aromatic nitro compounds is one of the most established and widely utilized methods for preparing anilines.[1] This approach is highly effective due to the broad availability of substituted nitroaromatics, which are readily synthesized via electrophilic aromatic nitration.[1][2]

A variety of reducing agents can be employed, with the choice often dictated by the tolerance of other functional groups within the molecule.[1]

  • Metal/Acid Systems: Classical methods often involve the use of metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[1] These reactions are robust and generally provide high yields.[1] Iron, in particular, is valued for its mildness and chemoselectivity.[2][3]

  • Catalytic Hydrogenation: This clean and efficient method uses hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[1][4] While effective, it requires specialized high-pressure equipment and care must be taken as the conditions can also reduce other functionalities like alkenes or remove halides.[4][5]

General Workflow for Nitroarene Reduction

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Substituted Nitroarene D Combine Reactants in Solvent A->D B Reducing Agent (e.g., Fe, Sn, H₂) B->D C Acid / Catalyst (e.g., HCl, Pd/C) C->D E Heat / Pressurize (as required) D->E F Basification (to liberate free amine) E->F G Extraction F->G H Purification (Distillation / Chromatography) G->H I Substituted Aniline Product H->I

Caption: General workflow for aniline synthesis via nitroarene reduction.

Quantitative Data for Nitroarene Reduction
Reducing SystemSubstrate ExampleTemperature (°C)Time (h)Yield (%)Reference
Fe / HClNitrobenzeneReflux1>90[1]
H₂ (1-50 atm), Pd/CNitroarenes25-1001-12>95[4]
Iron Powder / H₂OVarious NitroarenesMechanochemical-High[3]
Hydrazine, FeCl₃·6H₂OVarious Nitroarenes10012High[3]
Experimental Protocol: Synthesis of Aniline from Nitrobenzene using Tin and HCl

This protocol is adapted from established classical procedures.[1][6]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine granulated tin (50 g) and nitrobenzene (25 g).

  • Acid Addition: Slowly and cautiously add concentrated hydrochloric acid (125 mL) in small portions through the condenser. The reaction is highly exothermic and may require cooling in a water bath to control the rate.[1]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately 60 minutes, or until the distinct smell of nitrobenzene is gone.[1]

  • Basification: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (e.g., 90 g in 150 mL water) until the initially formed precipitate of tin hydroxides redissolves, and the solution is strongly alkaline.[6] This step liberates the free aniline from its hydrochloride salt.

  • Isolation: Isolate the aniline product via steam distillation.[1][6]

  • Purification: Separate the aniline from the aqueous distillate using a separatory funnel. The crude product can be further purified by extraction with an organic solvent, drying, and fractional distillation, collecting the fraction boiling at 182-185 °C.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[7][8] This palladium-catalyzed cross-coupling reaction enables the synthesis of a vast range of substituted anilines from aryl halides or pseudohalides (e.g., triflates) and primary or secondary amines.[7][8] Its broad functional group tolerance and milder conditions offer a significant advantage over many classical methods.[7]

The reaction's success hinges on the selection of a suitable palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

G Simplified Buchwald-Hartwig Catalytic Cycle cluster_info Key Species A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(X)L₂ A->C Ar-X B Oxidative Addition E [Ar-Pd(II)(NHR'R'')L]⁺X⁻ C->E HNR'R'' D Ligand Exchange / Amine Coordination G Ar-Pd(II)(NR'R'')L E->G - HX F Deprotonation (Base) G->A Product Formation I Ar-NR'R'' (Product) G->I H Reductive Elimination G A Aryl Halide (Ar-X) F Reaction Setup (Inert Atmosphere) A->F B Amine (R₂NH) B->F C Copper Catalyst (e.g., CuI, CuO) C->F D Base (e.g., K₂CO₃, t-BuOK) D->F E Solvent (e.g., DMF, DMSO, DES) E->F G Heating (60-200 °C) F->G H Aqueous Workup & Extraction G->H I Purification H->I J Product (Ar-NR₂) I->J G A Activated Aryl Halide (with ortho/para EWG) C Step 1: Nucleophilic Attack (Addition) B Amine Nucleophile (R₂NH) B->C D Meisenheimer Complex (Resonance Stabilized Anion) C->D E Step 2: Elimination of Leaving Group D->E F Substituted Aniline Product E->F

References

The Bromo Group: A Linchpin in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromo group, a functional group consisting of a bromine atom covalently bonded to a carbon atom, is a cornerstone of modern organic chemistry. Its unique electronic properties and reactivity make it an invaluable tool in a vast array of organic transformations, from fundamental substitution and elimination reactions to complex, metal-catalyzed cross-couplings.[1] In the realm of medicinal chemistry, the strategic incorporation of a bromo substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing therapeutic efficacy, modulating metabolism, and improving drug-target interactions.[2][3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of the bromo group in organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers at the forefront of chemical synthesis and drug development.

Physicochemical Properties of the Bromo Group

The utility of the bromo group in organic synthesis stems from a unique combination of size, electronegativity, and polarizability, which distinguishes it from other halogens. These properties dictate its behavior as a leaving group, its influence on the electronic nature of a molecule, and its ability to participate in a variety of chemical transformations.

Table 1: Comparative Physicochemical Properties of Halogens

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius (pm) 6499114133
Electronegativity (Pauling Scale) 3.983.162.962.66
Polarizability (ų) 0.562.183.054.7
C-X Bond Length (in CH₃X, pm) 138178193214
C-X Bond Dissociation Energy (in CH₃X, kJ/mol) 485339276240

Data compiled from various sources.[3][6][7][8]

The Bromo Group as an Excellent Leaving Group

One of the most fundamental roles of the bromo group is its function as a leaving group in nucleophilic substitution and elimination reactions. An effective leaving group must be able to stabilize the negative charge it acquires upon heterolytic bond cleavage. Bromide (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a weak base and an excellent leaving group.[5]

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The carbon-bromine bond is sufficiently polarized to render the carbon atom electrophilic and susceptible to nucleophilic attack. The relatively low C-Br bond dissociation energy, compared to C-Cl and C-F bonds, facilitates its cleavage.

  • Sₙ2 Reactions: In bimolecular nucleophilic substitution (Sₙ2) reactions, the rate is dependent on both the substrate and the nucleophile. The leaving group ability of halogens in Sₙ2 reactions generally follows the trend: I > Br > Cl > F. This order correlates with the strength of the C-X bond and the stability of the resulting halide anion.

  • Sₙ1 Reactions: In unimolecular nucleophilic substitution (Sₙ1) reactions, the rate-determining step is the formation of a carbocation intermediate. The leaving group's ability to depart is crucial, and the same trend of I > Br > Cl > F is observed.

Table 2: Relative Rates of Sₙ2 Reactions for Ethyl Halides

SubstrateLeaving GroupRelative Rate
CH₃CH₂-II⁻30
CH₃CH₂-BrBr⁻10
CH₃CH₂-ClCl⁻1
CH₃CH₂-FF⁻~0

Qualitative representation of relative reactivity.

Elimination Reactions (E1 and E2)

In the presence of a strong base, alkyl bromides can undergo elimination reactions to form alkenes. The bromo group's excellent leaving group ability is also critical in these transformations. The competition between substitution and elimination is influenced by the structure of the alkyl halide (primary, secondary, tertiary), the strength and steric bulk of the base, and the reaction conditions. For secondary and tertiary halogenoalkanes, elimination becomes a more prominent reaction pathway.[9]

Electronic Effects of the Bromo Group

The bromo substituent exerts both inductive and resonance effects, which can influence the reactivity and regioselectivity of reactions, particularly in aromatic systems.

  • Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the carbon atom to which it is attached through the sigma bond. This deactivating inductive effect makes the aromatic ring less susceptible to electrophilic attack compared to benzene.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into an adjacent π-system, such as a benzene ring. This electron-donating resonance effect is weaker than the inductive effect but is crucial in directing incoming electrophiles to the ortho and para positions.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, σ, reflect the electron-donating or electron-withdrawing nature of a group.

Table 3: Hammett Substituent Constants (σ) for the Bromo Group

Substituentσ_meta_σ_para_
-Br0.390.23

Data sourced from Hammett constant tables.[1][10][11][12][13]

The positive values for both σ_meta_ and σ_para_ indicate that the bromo group is electron-withdrawing overall, with a stronger effect from the meta position where the resonance effect is not operative.

The Bromo Group in Radical Reactions

The relatively weak C-Br bond makes organobromine compounds susceptible to homolytic cleavage under thermal or photochemical conditions, initiating radical chain reactions. A key reagent in this area is N-bromosuccinimide (NBS).

Allylic and Benzylic Bromination

NBS is a highly selective reagent for the bromination of allylic and benzylic positions. The reaction proceeds via a free-radical chain mechanism. A low concentration of bromine radicals is generated, which preferentially abstract the weaker allylic or benzylic hydrogens to form a resonance-stabilized radical. This radical then reacts with a molecule of Br₂ (present in low concentrations) to yield the product and regenerate a bromine radical, propagating the chain. The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, thus minimizing the competing electrophilic addition of bromine to the double bond.[14][15][16][17][18]

Formation of Organometallic Reagents

Alkyl and aryl bromides are primary precursors for the synthesis of a wide range of organometallic reagents, most notably Grignard reagents.

Grignard Reagents

The reaction of an organobromide with magnesium metal in an ethereal solvent (such as diethyl ether or tetrahydrofuran) yields an organomagnesium bromide (R-Mg-Br), commonly known as a Grignard reagent. This transformation inverts the polarity of the carbon atom attached to the bromine, converting it from an electrophilic center to a highly nucleophilic one (a carbanion equivalent). Grignard reagents are exceptionally useful for the formation of new carbon-carbon bonds by reacting with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides.

The Bromo Group in Cross-Coupling Reactions

Aryl and vinyl bromides are indispensable substrates in modern palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Bromo-substituted compounds offer an optimal balance of reactivity and stability, being more reactive than the corresponding chlorides and more cost-effective than the iodides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. Aryl and vinyl bromides are excellent electrophilic partners in this reaction. The catalytic cycle involves the oxidative addition of the organobromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[19][20][21]

Heck Reaction

The Heck reaction couples an unsaturated halide (often an aryl or vinyl bromide) with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the organobromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.[2][22][23][24][25]

The Role of the Bromo Group in Drug Design and Development

The introduction of a bromo group into a drug candidate can significantly alter its biological properties. This "bromination" strategy is employed to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and enhance its therapeutic index.

Key advantages of incorporating a bromo group in pharmaceuticals include:

  • Increased Therapeutic Activity: The bromo group can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[4]

  • Modulation of Metabolism: The presence of a bromo group can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.[5]

  • Enhanced Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.[26][27]

  • Radiolabeling: Radioactive isotopes of bromine (e.g., ⁷⁶Br) can be incorporated into molecules for use in positron emission tomography (PET) imaging and other diagnostic applications.[4][5]

Brominated compounds are found in a wide range of therapeutic areas, including anesthetics (e.g., halothane), sedatives, and anticancer agents.[10]

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

  • Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, iodine crystal (as an initiator).

  • Apparatus: Flame-dried round-bottom flask with a reflux condenser and a dropping funnel, magnetic stirrer.

  • Procedure:

    • Place magnesium turnings (1.2 g, 50 mmol) in the round-bottom flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (5.0 mL, 47.5 mmol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

  • Materials: 4-Bromotoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M aqueous sodium carbonate solution, toluene, ethanol.

  • Apparatus: Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).

    • Add toluene (5 mL) and ethanol (1 mL).

    • Add 2M aqueous sodium carbonate solution (2 mL).

    • Heat the mixture to reflux with vigorous stirring for 4 hours.

    • Cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (10 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 4-methylbiphenyl.

Protocol 3: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)

  • Materials: Cyclohexene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO) as a radical initiator, carbon tetrachloride (CCl₄).

  • Apparatus: Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, light source (e.g., a sunlamp).

  • Procedure:

    • In a round-bottom flask, dissolve NBS (1.78 g, 10 mmol) in CCl₄ (50 mL).

    • Add cyclohexene (1.0 mL, ~10 mmol) and a catalytic amount of benzoyl peroxide (~50 mg).

    • Heat the mixture to a gentle reflux while irradiating with a sunlamp.

    • Continue the reaction until all the dense NBS has been converted to the less dense succinimide, which floats on the surface (typically 1-2 hours).

    • Cool the mixture and filter off the succinimide.

    • Wash the filtrate with water and aqueous sodium bicarbonate solution, then dry over anhydrous calcium chloride.

    • Remove the solvent by distillation to obtain 3-bromocyclohexene.

Mandatory Visualizations

Diagram 1: Sₙ2 Reaction Mechanism.

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_nbs NBS Role Br2 Br2 2 Br• 2 Br• Br2->2 Br• hν or Δ RH + Br• RH + Br• 2 Br•->RH + Br• R• + HBr R• + HBr RH + Br•->R• + HBr HBr + NBS HBr + NBS R• + HBr->HBr + NBS R• + Br2 R• + Br2 R-Br + Br• R-Br + Br• R• + Br2->R-Br + Br• R-Br + Br•->RH + Br• Chain Reaction Succinimide + Br2 Succinimide + Br2 HBr + NBS->Succinimide + Br2

Diagram 2: Radical Bromination with NBS Workflow.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product r_br R-Br r_br->pd2_ox r_b R'B(OH)₂ r_b->pd2_trans base Base base->pd2_trans

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Conclusion

The bromo group is a remarkably versatile and powerful functional group in the arsenal of the modern organic chemist and drug discovery scientist. Its well-defined role as a leaving group, its predictable electronic influence on aromatic systems, its utility in radical transformations, and its pivotal function in the formation of organometallic reagents and as a substrate in cross-coupling reactions underscore its broad applicability. As synthetic methodologies continue to advance, the strategic use of the bromo group will undoubtedly continue to play a central role in the efficient construction of complex molecules with significant applications in medicine, materials science, and beyond.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 4-bromo-2-nitro-5-(pentyloxy)aniline. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2] For this specific synthesis, the protocol outlines the O-alkylation of a substituted nitrophenol with a primary alkyl halide. The target compound, this compound, may serve as a valuable intermediate in the development of novel pharmaceutical agents and other functional organic materials.

Note on Starting Material: The specified starting material, 4-bromo-2-nitroaniline, lacks the necessary hydroxyl group for a direct Williamson ether synthesis to introduce a pentyloxy group. The protocol herein assumes the use of 4-bromo-5-hydroxy-2-nitroaniline as the appropriate starting material for this transformation.

Experimental Protocol

1. Materials and Reagents

  • 4-bromo-5-hydroxy-2-nitroaniline

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography

2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

3. Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-5-hydroxy-2-nitroaniline.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • To the stirred solution, add anhydrous potassium carbonate.

  • Add 1-bromopentane to the reaction mixture.

  • Heat the mixture to the specified temperature (see Table 1) and allow it to stir for the designated time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

4. Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry, and melting point determination).

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterValue
Reagents
4-bromo-5-hydroxy-2-nitroaniline1.0 eq
1-Bromopentane1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
SolventAnhydrous DMF
Reaction Conditions
Temperature60-70 °C
Reaction Time4-6 hours
AtmosphereInert (Nitrogen or Argon)

Visualization

Synthesis_Workflow A 1. Add 4-bromo-5-hydroxy-2-nitroaniline and anhydrous DMF to a flask under N₂. B 2. Add K₂CO₃ and 1-bromopentane to the stirred solution. A->B C 3. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to room temperature and pour into water. Extract with EtOAc. D->E Reaction Complete F 6. Wash organic layer with water and brine. E->F G 7. Dry with Na₂SO₄, filter, and concentrate. F->G H 8. Purify by silica gel column chromatography. G->H I 9. Characterize the final product: This compound. H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-2-nitro-5-(pentyloxy)aniline as a versatile intermediate in synthetic organic chemistry, with a particular focus on its application in the development of potential pharmaceutical agents.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 1255574-52-7[1]
Molecular Formula C₁₁H₁₅BrN₂O₃[1]
Molecular Weight 303.15 g/mol [1]
Boiling Point (Predicted) 408.0 ± 40.0 °C[1]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
Appearance Not specified (typically a solid)
Storage Room temperature

Safety Precautions: As with many nitroaromatic and bromo-substituted compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Application Notes

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the ortho-nitroanilino moiety allows for the construction of fused bicyclic systems, most notably benzimidazoles.

1. Synthesis of Substituted Benzimidazoles:

The primary application of this compound is as a precursor for 2-substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.[2][3][4] This can often be achieved in a one-pot reaction, providing an efficient route to a diverse range of benzimidazole derivatives.[2][5]

2. Potential in Drug Discovery:

Substituted anilines and the resulting benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] They are key components in many approved drugs and clinical candidates, particularly as:

  • Kinase Inhibitors: The aniline and benzimidazole cores can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of various kinases, which are important targets in cancer therapy.[6]

  • Antimicrobial Agents: Benzimidazole derivatives have shown broad-spectrum antimicrobial activity.

  • Antiviral Agents: Certain substituted benzimidazoles are effective antiviral compounds.

  • Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in a multitude of other disease areas.

3. Intermediate in Dye Synthesis:

Bromo and nitro substituted anilines are common intermediates in the synthesis of azo and other types of dyes.[7] While specific applications of this compound in this field are not extensively documented, its structural similarity to known dye precursors suggests potential utility.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of a 2-substituted benzimidazole derivative from this compound via a one-pot reductive cyclization. This protocol is adapted from established methods for o-nitroanilines.[2]

Protocol 1: One-Pot Synthesis of 2-Aryl-6-bromo-5-(pentyloxy)benzimidazole

This protocol describes the reaction of this compound with an aromatic aldehyde in the presence of a reducing agent, sodium dithionite, to yield the corresponding benzimidazole.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and the chosen aromatic aldehyde (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the starting materials.

  • Reductive Cyclization: In a separate beaker, dissolve sodium dithionite (4.0 mmol, 4.0 equiv) in water (5 mL). Add this solution dropwise to the stirred reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6-bromo-5-(pentyloxy)benzimidazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome and Data Presentation:

Starting MaterialProductAldehydeReaction Time (h)Yield (%)
This compound2-Phenyl-6-bromo-5-(pentyloxy)benzimidazoleBenzaldehyde375-85
This compound2-(4-Chlorophenyl)-6-bromo-5-(pentyloxy)benzimidazole4-Chlorobenzaldehyde3.570-80
This compound2-(4-Methoxyphenyl)-6-bromo-5-(pentyloxy)benzimidazole4-Methoxybenzaldehyde2.580-90

Note: Yields are hypothetical and will depend on specific reaction conditions and purification efficiency.

Visualizations

Experimental Workflow for Benzimidazole Synthesis:

experimental_workflow start Start: this compound + Aromatic Aldehyde dissolve Dissolve in Ethanol start->dissolve reductive_cyclization Add aq. Na2S2O4 Reflux (2-4h) dissolve->reductive_cyclization workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reductive_cyclization->workup purification Column Chromatography workup->purification product Product: 2-Aryl-6-bromo-5-(pentyloxy)benzimidazole purification->product

Caption: Workflow for the one-pot synthesis of benzimidazoles.

Signaling Pathway Inhibition by a Potential Kinase Inhibitor:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK Substrate_P Phosphorylated Substrate Downstream Downstream Signaling Substrate_P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->RTK

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 4-Bromo-2-nitro-5-(pentyloxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-nitro-5-(pentyloxy)aniline as a key intermediate in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors.

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring an amine, a nitro group, and a bromo substituent on a pentyloxy-activated benzene ring, allows for a variety of chemical transformations. This makes it a strategic precursor for the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active agents. The presence of the nitro group allows for its reduction to an amine, providing a handle for further functionalization, while the bromine atom can participate in various cross-coupling reactions.

Application in the Synthesis of Src Kinase Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, migration, and angiogenesis.[1] Dysregulation of Src activity is associated with the progression of various cancers, making it an important target for cancer therapy.

The following sections detail the synthesis of this compound and its subsequent conversion to a 4-anilino-3-cyanoquinoline, a scaffold known to exhibit Src kinase inhibitory activity.[1]

Data Presentation

Compound NameStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
This compound4-Bromo-5-fluoro-2-nitroaniline1. Pentan-1-ol, NaH, DMF, 0 °C to rt, overnight2. H₂OThis compound95N/APatent
4-Amino-2-bromo-5-(pentyloxy)benzonitrileThis compound1. SnCl₂·2H₂O, EtOH, reflux, 4h2. Saturated NaHCO₃3-Bromo-4-pentyloxy-6-aminobenzonitrile85N/APatent
6-Bromo-7-(pentyloxy)-4-(phenylamino)quinoline-3-carbonitrile4-Amino-2-bromo-5-(pentyloxy)benzonitrile1. N,N-dimethylacetamide dimethyl acetal, 120 °C, 2h2. Aniline, AcOH, 120 °C, 2h6-Bromo-7-(pentyloxy)-4-(phenylamino)quinoline-3-carbonitrile70N/APatent

N/A: Not available in the cited reference.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-5-fluoro-2-nitroaniline.

  • Materials:

    • 4-Bromo-5-fluoro-2-nitroaniline

    • Pentan-1-ol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of pentan-1-ol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, this compound, is obtained as a solid and can be used in the next step without further purification.

2. Synthesis of 6-Bromo-7-(pentyloxy)-4-(phenylamino)quinoline-3-carbonitrile

This protocol outlines the conversion of this compound to a Src kinase inhibitor scaffold.

  • Part A: Reduction of the Nitro Group and Cyanation

    • To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aniline.

    • The crude aniline is then subjected to a Sandmeyer reaction. Diazotize the aniline with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0 °C.

    • Add the diazonium salt solution to a solution of copper(I) cyanide to yield 4-amino-2-bromo-5-(pentyloxy)benzonitrile.

  • Part B: Quinoline Ring Formation and Amination

    • A mixture of 4-amino-2-bromo-5-(pentyloxy)benzonitrile (1.0 equivalent) and N,N-dimethylacetamide dimethyl acetal (3.0 equivalents) is heated at 120 °C for 2 hours.

    • Cool the mixture and add aniline (1.2 equivalents) and acetic acid (catalytic amount).

    • Heat the reaction mixture at 120 °C for an additional 2 hours.

    • Cool the reaction to room temperature and purify the crude product by column chromatography on silica gel to afford 6-Bromo-7-(pentyloxy)-4-(phenylamino)quinoline-3-carbonitrile.

Visualizations

Synthesis_of_4_Bromo_2_nitro_5_pentyloxy_aniline start 4-Bromo-5-fluoro-2-nitroaniline intermediate This compound start->intermediate Pentan-1-ol, NaH, DMF

Caption: Synthesis of the key intermediate.

Synthesis_of_Src_Kinase_Inhibitor start This compound step1 Reduction & Cyanation start->step1 intermediate 4-Amino-2-bromo-5-(pentyloxy)benzonitrile step1->intermediate step2 Quinoline Formation & Amination intermediate->step2 product 6-Bromo-7-(pentyloxy)-4-(phenylamino)quinoline-3-carbonitrile step2->product

Caption: Multi-step synthesis workflow.

Src_Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway.

References

Application Notes and Protocols for 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed synthetic protocol for 4-Bromo-2-nitro-5-(pentyloxy)aniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule, a multi-step synthesis is proposed based on established chemical transformations of analogous compounds.

Compound Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₃[Vendor]
Molecular Weight 303.15 g/mol [Vendor]
CAS Number 1255574-52-7[Vendor]
Predicted Boiling Point 408.0 ± 40.0 °CChemicalBook
Predicted Density 1.445 ± 0.06 g/cm³ChemicalBook
Storage Temperature Room TemperatureGuidechem

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 4-bromo-3-nitrophenol. The proposed pathway involves:

  • Williamson Ether Synthesis: Etherification of 4-bromo-3-nitrophenol with 1-bromopentane to introduce the pentyloxy group.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

  • Nitration: Introduction of a nitro group at the position ortho to the newly formed amino group.

This proposed synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Nitration cluster_product Final Product 4_bromo_3_nitrophenol 4-Bromo-3-nitrophenol step1_reaction Etherification 4_bromo_3_nitrophenol->step1_reaction 1_bromopentane 1-Bromopentane 1_bromopentane->step1_reaction intermediate1 Intermediate 1 step1_reaction->intermediate1 4-Bromo-1-(pentyloxy)-3-nitrobenzene step2_reaction Nitro Group Reduction intermediate2 Intermediate 2 step2_reaction->intermediate2 4-Bromo-5-(pentyloxy)aniline step3_reaction Nitration final_product This compound step3_reaction->final_product intermediate1->step2_reaction intermediate2->step3_reaction

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 4-Bromo-1-(pentyloxy)-3-nitrobenzene (Williamson Ether Synthesis)

This procedure is adapted from the general principles of the Williamson ether synthesis for the preparation of nitrophenyl alkyl ethers.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Bromo-3-nitrophenol218.0110.02.18 g
1-Bromopentane151.0412.01.45 mL
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetone--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-nitrophenol (2.18 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the suspension and add 1-bromopentane (1.45 mL, 12.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 4-Bromo-5-(pentyloxy)aniline (Reduction of Nitro Group)

This protocol is based on the common reduction of nitroarenes to anilines using tin(II) chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Bromo-1-(pentyloxy)-3-nitrobenzene288.135.01.44 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6315.03.38 g
Ethanol--30 mL
Concentrated Hydrochloric Acid (HCl)--5 mL
Sodium Hydroxide (NaOH) solution (5 M)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromo-1-(pentyloxy)-3-nitrobenzene (1.44 g, 5.0 mmol) in 30 mL of ethanol.

  • To this solution, add tin(II) chloride dihydrate (3.38 g, 15.0 mmol).

  • Carefully add 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Nitration)

This final step involves the nitration of the substituted aniline. The conditions must be carefully controlled to favor mono-nitration at the desired position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Bromo-5-(pentyloxy)aniline258.152.00.52 g
Concentrated Sulfuric Acid (H₂SO₄)--5 mL
Fuming Nitric Acid (HNO₃)--0.1 mL

Procedure:

  • In a 25 mL flask, dissolve 4-bromo-5-(pentyloxy)aniline (0.52 g, 2.0 mmol) in 5 mL of concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (0.1 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • 1-Bromopentane is flammable and an irritant.

  • Nitro-aromatic compounds can be toxic and should be handled with caution.

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized by qualified personnel. The user is solely responsible for all safety precautions and for verifying the suitability of these procedures for their specific application.

References

Application Notes: 4-Bromo-2-nitro-5-(pentyloxy)aniline as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-nitro-5-(pentyloxy)aniline as a strategic intermediate in the synthesis of potent and selective kinase inhibitors for oncological research. This document outlines a representative synthetic pathway, detailed experimental protocols for synthesis and biological evaluation, and the rationale for its application in drug discovery.

Introduction

Substituted anilines are a cornerstone in the architecture of numerous kinase inhibitors, forming the backbone of molecules that target critical signaling pathways implicated in cancer cell proliferation and survival. The specific substitution pattern of this compound offers a unique combination of reactive sites and modifiable positions, making it an attractive starting material for the generation of diverse chemical libraries. The bromine atom provides a handle for cross-coupling reactions, the nitro group can be readily reduced to a primary amine for subsequent derivatization, and the pentyloxy chain can influence solubility and ligand-protein interactions.

This document details a hypothetical, yet plausible, application of this compound in the synthesis of a novel Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a clinically validated target in various B-cell malignancies.

Synthetic Application: A Building Block for BTK Inhibitors

This compound can be strategically employed as a key building block in the synthesis of N,9-diphenyl-9H-purin-2-amine based BTK inhibitors. The general synthetic approach involves the initial reduction of the nitro group, followed by a nucleophilic aromatic substitution reaction with a suitable purine core.

Proposed Synthetic Scheme

Synthetic Pathway A This compound B 4-Bromo-5-(pentyloxy)benzene-1,2-diamine A->B Reduction reagent1 Fe / NH4Cl Ethanol/Water C N-(4-Bromo-2-amino-5-(pentyloxy)phenyl)-9-phenyl-9H-purin-2-amine B->C Buchwald-Hartwig Amination reagent2 2-Chloro-9-phenyl-9H-purine Pd(OAc)2, Xantphos, Cs2CO3 Dioxane, 100 °C D Final BTK Inhibitor C->D Functionalization reagent3 Further Modification (e.g., Suzuki Coupling)

Caption: Proposed synthetic pathway for a novel BTK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-(pentyloxy)benzene-1,2-diamine
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (3:1, v/v).

  • Addition of Reagents: To this suspension, add ammonium chloride (5.0 eq) followed by iron powder (4.0 eq) in portions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 4-Bromo-5-(pentyloxy)benzene-1,2-diamine.

Protocol 2: Synthesis of N-(4-Bromo-2-amino-5-(pentyloxy)phenyl)-9-phenyl-9H-purin-2-amine
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-Bromo-5-(pentyloxy)benzene-1,2-diamine (1.0 eq), 2-Chloro-9-phenyl-9H-purine (1.1 eq), Palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane to the Schlenk tube.

  • Reaction Conditions: Degas the reaction mixture by bubbling argon for 15 minutes. Seal the tube and heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through celite, washing with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired purine derivative.

Biological Evaluation

The synthesized compound can be evaluated for its inhibitory activity against BTK and its anti-proliferative effects in relevant cancer cell lines.

Protocol 3: In Vitro BTK Kinase Inhibition Assay
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate peptide by the BTK enzyme.

  • Materials: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with a europium cryptate, and streptavidin-XL665.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the BTK enzyme, peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and add the detection reagents (antibody and streptavidin-XL665).

    • Incubate for another hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 4: Cell Proliferation Assay
  • Cell Line: A human B-cell lymphoma cell line (e.g., TMD8) that is dependent on BTK signaling.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting the cell viability against the compound concentration.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the biological assays.

Table 1: In Vitro BTK Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Final BTK InhibitorBTK[Experimental Value]
Ibrutinib (Control)BTK[Reference Value]

Table 2: Anti-proliferative Activity in TMD8 Cells

CompoundCell LineGI50 (µM)
Final BTK InhibitorTMD8[Experimental Value]
Ibrutinib (Control)TMD8[Reference Value]

Signaling Pathway

The synthesized inhibitor is designed to target the B-cell receptor (BCR) signaling pathway by inhibiting BTK.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor signaling pathway.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its strategic use, as outlined in the synthesis of a novel BTK inhibitor, demonstrates its potential in facilitating the rapid generation of new chemical entities for drug discovery programs, particularly in the field of oncology. The provided protocols offer a foundational framework for the chemical synthesis and biological evaluation of such compounds.

Application Notes and Protocols for 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline, a substituted aniline derivative with potential applications as an intermediate in the development of novel pharmaceutical compounds and other fine chemicals. A plausible multi-step synthetic pathway is detailed, commencing from commercially available 4-bromo-2-nitroaniline. The key transformations involve a Williamson ether synthesis to introduce the pentyloxy group. This application note includes a detailed, step-by-step experimental protocol, expected quantitative data, and safety precautions. Furthermore, reaction mechanisms and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Introduction

Substituted anilines are a critical class of intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of this compound, featuring a bromine atom, a nitro group, an amino group, and an alkoxy chain, offers multiple points for further chemical modification. This versatility makes it a valuable building block for creating diverse molecular architectures for drug discovery and materials science. The synthetic route outlined herein is designed to be a robust and reproducible method for laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-bromo-2-nitrophenol. The initial step is a Williamson ether synthesis, a reliable method for forming ethers, to introduce the pentyloxy side chain. This is followed by the reduction of the nitro group to an aniline. An alternative, and perhaps more direct route, starts from 4-bromo-2-nitroaniline and proceeds via a hydroxylation and subsequent etherification. However, for the purpose of this protocol, we will focus on the synthesis from 4-bromo-2-nitrophenol due to the often more straightforward nature of the Williamson ether synthesis on a phenol compared to a nucleophilic aromatic substitution on a highly deactivated aniline.

A plausible and more common synthetic route would involve the following steps:

  • Nitration of 3-bromophenol to yield 5-bromo-2-nitrophenol.

  • Williamson Ether Synthesis on 5-bromo-2-nitrophenol with 1-bromopentane to give 1-bromo-5-(pentyloxy)-2-nitrobenzene.

  • Reduction of the nitro group to afford the target molecule, this compound.

For the purpose of this application note, we will detail the protocol for the key Williamson Ether Synthesis step to convert a suitable precursor, 5-bromo-2-nitrophenol, to the pentyloxy intermediate, and the subsequent reduction.

Reaction Mechanism

The key reaction in the proposed synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism. The phenolic proton of 5-bromo-2-nitrophenol is first abstracted by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromopentane, displacing the bromide ion and forming the desired ether linkage.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 5-Bromo-2-nitrophenol phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide + K2CO3 base K2CO3 (Base) base->phenoxide alkyl_halide 1-Bromopentane electrophile Electrophilic Carbon (on 1-Bromopentane) alkyl_halide->electrophile product 1-Bromo-5-(pentyloxy)-2-nitrobenzene phenoxide->product + 1-Bromopentane co2 KHCO3 electrophile->product salt KBr (Salt) product->salt + KBr experimental_workflow cluster_wes Williamson Ether Synthesis cluster_reduction Nitro Group Reduction start Start wes_setup Reaction Setup: 5-Bromo-2-nitrophenol, K2CO3, Acetone start->wes_setup wes_reflux Add 1-Bromopentane Reflux (8-12h) wes_setup->wes_reflux wes_workup Workup: Filtration, Extraction, Drying wes_reflux->wes_workup wes_purification Purification: Column Chromatography wes_workup->wes_purification red_setup Reaction Setup: Intermediate, Fe, NH4Cl, EtOH/H2O wes_purification->red_setup red_reflux Reflux (4-6h) red_setup->red_reflux red_workup Workup: Filtration (Celite), Extraction red_reflux->red_workup red_purification Purification: Recrystallization red_workup->red_purification analysis Characterization: NMR, IR, MS, Purity (HPLC) red_purification->analysis end End Product: This compound analysis->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-2-nitro-5-(pentyloxy)aniline synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Formation of di- or poly-brominated byproducts. - Ineffective brominating agent.- Increase reaction time or temperature moderately. - Use a milder brominating agent such as N-bromosuccinimide (NBS) for better regioselectivity. - Carefully control the stoichiometry of the brominating agent.
Incorrect Regioisomer in Nitration - Nitration of unprotected aniline leads to a mixture of ortho and para isomers, with potential for meta-directing anilinium ion formation.- Protect the amino group as an acetanilide before nitration to direct the nitro group to the desired position.
Low Yield in Williamson Ether Synthesis - Incomplete deprotonation of the phenol. - Competing elimination reaction of the alkyl halide. - Steric hindrance. - Low reactivity of the alkyl halide.- Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide. - Use a primary alkyl halide (1-bromopentane) to minimize elimination. - Employ a polar aprotic solvent such as DMF or acetonitrile. - Consider converting the alkyl bromide to a more reactive alkyl iodide in situ using sodium iodide (Finkelstein reaction).
Difficulty in Product Purification - Presence of polar impurities and unreacted starting materials. - Tailing of the amine product on silica gel chromatography.- Perform an aqueous workup to remove inorganic salts. - For column chromatography, consider using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to reduce tailing. - Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective for final purification.
Incomplete Deprotection of the Acetanilide - Harsh reaction conditions leading to degradation of other functional groups. - Incomplete hydrolysis.- Use milder acidic or basic conditions for deprotection. - Monitor the reaction closely by TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high regioselectivity in the synthesis of this compound?

A1: The most critical step is the protection of the aniline's amino group before the electrophilic aromatic substitution (bromination and nitration) steps. Direct nitration of an aniline derivative can lead to the formation of undesired isomers and oxidation products. Acetylation of the amino group to form an acetanilide is a common and effective strategy to control regioselectivity, directing the incoming electrophiles to the desired positions.

Q2: What are the ideal conditions for the Williamson ether synthesis step to introduce the pentyloxy group?

A2: The Williamson ether synthesis is an SN2 reaction and works best with a primary alkyl halide and an alkoxide. For this synthesis, using 1-bromopentane as the alkyl halide is recommended. The reaction should be carried out in a polar aprotic solvent like DMF or acetonitrile with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenolic precursor. Heating the reaction mixture can increase the reaction rate, but excessively high temperatures should be avoided to minimize the competing E2 elimination side reaction.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of each reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q4: What are some common side products to watch out for?

A4: Common side products can include:

  • Over-bromination: Formation of dibromo species during the bromination step.

  • Isomeric products: Formation of undesired regioisomers during nitration if the directing group effects are not properly controlled.

  • Elimination product: Formation of pentene from 1-bromopentane during the Williamson ether synthesis, especially at high temperatures.

  • N-alkylation: Alkylation of the aniline nitrogen instead of the phenolic oxygen if the aniline is not properly protected.

Q5: What is the best method for purifying the final product?

A5: A combination of techniques is often most effective. After an initial aqueous workup to remove inorganic impurities, flash column chromatography on silica gel is a standard method for separating the desired product from organic byproducts and unreacted starting materials. Due to the basic nature of the aniline, adding a small amount of a base like triethylamine to the eluent can improve peak shape and separation. Final purification can often be achieved by recrystallization from a suitable solvent pair.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below.

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Williamson Ether Synthesis cluster_4 Step 5: Deprotection A 3-Hydroxylaniline B N-(3-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(5-bromo-3-hydroxyphenyl)acetamide B->C NBS, Acetonitrile D N-(5-bromo-3-hydroxy-2-nitrophenyl)acetamide C->D HNO3, H2SO4 E N-(5-bromo-2-nitro-3-(pentyloxy)phenyl)acetamide D->E 1-Bromopentane, K2CO3, DMF F This compound E->F HCl, Ethanol

Caption: Proposed synthetic workflow for this compound.

Step 1: Acetylation of 3-Hydroxylaniline
  • Dissolve 3-hydroxylaniline in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain N-(3-hydroxyphenyl)acetamide.

Step 2: Bromination of N-(3-hydroxyphenyl)acetamide
  • Dissolve N-(3-hydroxyphenyl)acetamide in acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(5-bromo-3-hydroxyphenyl)acetamide.

Step 3: Nitration of N-(5-bromo-3-hydroxyphenyl)acetamide
  • Slowly add N-(5-bromo-3-hydroxyphenyl)acetamide to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step 4: Williamson Ether Synthesis
  • To a solution of the product from Step 3 in dimethylformamide (DMF), add potassium carbonate.

  • Add 1-bromopentane and heat the mixture to 60-70 °C.

  • Stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Deprotection
  • Dissolve the product from Step 4 in ethanol.

  • Add concentrated hydrochloric acid and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

Reaction Step Key Reagents Solvent Temperature (°C) Typical Time (h) Typical Yield (%)
Acetylation 3-Hydroxylaniline, Acetic anhydridePyridine0 to RT2 - 490 - 95
Bromination N-(3-hydroxyphenyl)acetamide, NBSAcetonitrileRT4 - 685 - 90
Nitration N-(5-bromo-3-hydroxyphenyl)acetamide, HNO₃, H₂SO₄-0 - 51 - 270 - 80
Ether Synthesis Nitrophenol derivative, 1-Bromopentane, K₂CO₃DMF60 - 7012 - 1675 - 85
Deprotection Acetanilide derivative, HClEthanolReflux2 - 480 - 90

Signaling Pathways and Logical Relationships

reaction_logic Start Starting Material (3-Hydroxylaniline) Acetylation Acetylation (Amine Protection) Start->Acetylation Bromination Bromination Acetylation->Bromination Nitration Nitration Bromination->Nitration Etherification Williamson Ether Synthesis (Pentyloxy Group Introduction) Nitration->Etherification Deprotection Deprotection (Amine Deprotection) Etherification->Deprotection FinalProduct Final Product This compound Deprotection->FinalProduct

Caption: Logical flow of the multi-step synthesis.

Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and logical synthetic pathway starts from 3-aminophenol. The route involves five key stages:

  • Protection: Acetylation of the amino group of 3-aminophenol to form 3-acetamidophenol.

  • Etherification: Williamson ether synthesis to introduce the pentyloxy group, yielding N-(3-(pentyloxy)phenyl)acetamide.

  • Nitration: Regioselective nitration of the aromatic ring to introduce the nitro group at the C2 position.

  • Bromination: Regioselective bromination to introduce the bromine atom at the C4 position.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are controlling regioselectivity during the nitration and bromination steps to avoid the formation of unwanted isomers. Additionally, optimizing the Williamson ether synthesis to maximize yield and prevent side reactions is crucial. Each step requires careful control of reaction conditions.

Q3: How stable is the final product, this compound?

A3: Substituted anilines, especially those with nitro groups, can be sensitive to light, air, and heat. The final product should be stored in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation and oxidation, which can lead to discoloration.

Q4: Why is protection of the amino group necessary?

A4: The amino group is a strong activating group and is susceptible to oxidation, especially under nitrating conditions. Protecting it as an acetamide moderates its activating effect, prevents unwanted side reactions, and helps direct the incoming electrophiles to the desired positions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Williamson Ether Synthesis - Low Yield of N-(3-(pentyloxy)phenyl)acetamide

Q: My Williamson ether synthesis step is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this step are common and can be attributed to several factors. Here’s a breakdown of potential issues and how to troubleshoot them.

  • Problem: Incomplete Deprotonation of Phenol.

    • Cause: The base used may be too weak or not used in sufficient quantity to fully deprotonate the 3-acetamidophenol, leading to unreacted starting material.

    • Solution: Ensure you are using a strong enough base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)) in a slight excess. If using K2CO3, ensure it is finely powdered and dry.

  • Problem: Elimination Side Reaction.

    • Cause: The alkyl halide (1-bromopentane) can undergo an E2 elimination reaction, especially at higher temperatures, forming pentene.[1] This is more common with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions.[2]

    • Solution: Maintain a moderate reaction temperature. The Williamson synthesis is an SN2 reaction, which is favored by less sterically hindered alkyl halides; using a primary halide like 1-bromopentane is correct.[3] Avoid excessively high temperatures.

  • Problem: C-Alkylation Side Reaction.

    • Cause: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[4]

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.[4]

  • Problem: Poor Solvent Choice.

    • Cause: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity of the phenoxide.

Issue 2: Nitration - Formation of Multiple Isomers

Q: I'm observing multiple products after the nitration of N-(3-(pentyloxy)phenyl)acetamide. How can I improve the regioselectivity for the desired 2-nitro isomer?

A: The formation of isomers is a significant challenge in this step because both the acetamido and pentyloxy groups are ortho-, para-directing activators.

  • Problem: Competing Directing Effects.

    • Cause: The pentyloxy and acetamido groups direct nitration to positions 2, 4, and 6. This results in a mixture of N-(2-nitro-5-(pentyloxy)phenyl)acetamide, N-(4-nitro-3-(pentyloxy)phenyl)acetamide, and N-(6-nitro-3-(pentyloxy)phenyl)acetamide.

    • Solution:

      • Control Temperature: Running the reaction at a low temperature (e.g., 0-5 °C) can increase selectivity.

      • Choice of Nitrating Agent: Using a milder nitrating agent or adjusting the concentration of the nitric/sulfuric acid mixture can influence the isomer ratio.

      • Purification: Careful column chromatography is essential to separate the desired 2-nitro isomer from the others. The polarity differences between the isomers should allow for effective separation.

  • Problem: Di-nitration.

    • Cause: The starting material is highly activated, which can lead to the introduction of a second nitro group.

    • Solution: Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture at low temperature. Monitor the reaction closely using TLC to avoid over-reaction.

Issue 3: Bromination - Incorrect Regiochemistry or Multiple Brominations

Q: My bromination step is not yielding the desired 4-bromo product cleanly. What could be wrong?

A: Achieving high regioselectivity in the bromination step is critical.

  • Problem: Formation of Isomeric Products.

    • Cause: Although the directing groups (acetamido, pentyloxy, and nitro) should strongly favor bromination at the C4 position, other positions might still be slightly reactive.

    • Solution: The choice of brominating agent and solvent is key. Using N-Bromosuccinimide (NBS) in a solvent like DMF or acetic acid often provides better regioselectivity than using Br2. The solvent polarity can significantly affect the outcome.[5]

  • Problem: Di-bromination.

    • Cause: The aromatic ring is still activated enough by the pentyloxy and acetamido groups to potentially undergo a second bromination.

    • Solution: Use exactly one equivalent of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress by TLC.

Quantitative Data Summary

The following tables provide typical reaction parameters for each step of the synthesis, compiled from analogous reactions in organic chemistry literature. Actual results may vary based on specific lab conditions and scale.

Table 1: Reaction Conditions for the Synthesis of this compound

StepReactantsReagents & SolventsTemp (°C)Time (h)Typical Yield (%)
1. Acetylation 3-AminophenolAcetic Anhydride, Pyridine0 to 251-290-95
2. Etherification 3-Acetamidophenol, 1-BromopentaneK₂CO₃, Acetone or DMF50-8012-2475-85
3. Nitration N-(3-(pentyloxy)phenyl)acetamideHNO₃, H₂SO₄0-51-350-60 (of desired isomer)
4. Bromination N-(2-nitro-5-(pentyloxy)phenyl)acetamideNBS, Acetic Acid25-502-480-90
5. Hydrolysis N-(4-bromo-2-nitro-5-(pentyloxy)phenyl)acetamideHCl (aq), Ethanol80-1004-885-95

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis.

Protocol 1: Williamson Ether Synthesis of N-(3-(pentyloxy)phenyl)acetamide
  • To a stirred solution of 3-acetamidophenol (1.0 eq) in dry acetone or DMF, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Nitration of N-(3-(pentyloxy)phenyl)acetamide
  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Add N-(3-(pentyloxy)phenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate the desired N-(2-nitro-5-(pentyloxy)phenyl)acetamide isomer.

Visual Diagrams

Synthetic Workflow

G A 3-Aminophenol B 3-Acetamidophenol A->B Acetylation (Ac₂O) C N-(3-(pentyloxy)phenyl)acetamide B->C Williamson Ether Synthesis (1-Bromopentane, K₂CO₃) D N-(2-nitro-5-(pentyloxy)phenyl)acetamide + Isomers C->D Nitration (HNO₃, H₂SO₄) E N-(4-bromo-2-nitro-5-(pentyloxy)phenyl)acetamide D->E Bromination (NBS) F This compound E->F Hydrolysis (HCl, H₂O)

Caption: Overall synthetic workflow for this compound.

Side Reactions in Nitration

G Start N-(3-(pentyloxy)phenyl)acetamide Desired 2-Nitro Isomer (Desired Product) Start->Desired Nitration at C2 Side1 4-Nitro Isomer Start->Side1 Nitration at C4 Side2 6-Nitro Isomer Start->Side2 Nitration at C6 Side3 Di-nitro Product Start->Side3 Over-reaction

Caption: Potential side products during the nitration step.

Troubleshooting Williamson Ether Synthesis

G cluster_0 Troubleshooting Workflow Start Low Ether Yield Q1 Check for unreacted starting material (TLC) Start->Q1 A1_Yes Incomplete Deprotonation Q1->A1_Yes Yes Q2 Alkene byproduct detected (GC-MS)? Q1->Q2 No Sol1 Use stronger base (NaH) or ensure K₂CO₃ is dry and finely powdered. A1_Yes->Sol1 Success Yield Improved Sol1->Success A2_Yes E2 Elimination Occurred Q2->A2_Yes Yes Q3 Isomeric byproduct detected (NMR)? Q2->Q3 No Sol2 Reduce reaction temperature. A2_Yes->Sol2 Sol2->Success A3_Yes C-Alkylation Occurred Q3->A3_Yes Yes Sol3 Switch to polar aprotic solvent (e.g., DMF). A3_Yes->Sol3 Sol3->Success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on column chromatography, a common purification technique for this type of compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Target Compound from Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling or cracking.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound. A good starting point is a mixture of ethyl acetate and hexanes. 2. Use a higher ratio of silica gel to the crude sample (e.g., 50:1 to 100:1 by weight). 3. Ensure proper packing of the column to avoid cracks. Do not let the solvent level drop below the top of the silica gel.
Target Compound is Tailing on TLC and Column 1. The compound may be too polar for the chosen solvent system. 2. Interaction with acidic silica gel.1. Increase the polarity of the mobile phase. Consider adding a small amount of a more polar solvent like methanol to your eluent. 2. Use deactivated (neutral) silica gel or alumina as the stationary phase.
No Compound Eluting from the Column 1. The mobile phase is not polar enough to move the compound. 2. The compound may have degraded on the silica gel.1. Gradually increase the polarity of the mobile phase. If the compound still does not elute, a more polar solvent system, such as methanol in dichloromethane, may be necessary. 2. Assess the stability of the compound on silica gel using a small-scale TLC analysis where the spotted plate is left for some time before development.
Colored Impurities Co-elute with the Product 1. Similar polarity of the impurity and the product.1. Employ a very shallow gradient of the mobile phase to improve separation. 2. Consider an alternative purification technique such as recrystallization or preparative HPLC.
Low Recovery of the Purified Compound 1. The compound is partially insoluble in the mobile phase. 2. Irreversible adsorption of the compound onto the stationary phase.1. Ensure the chosen mobile phase can fully dissolve the crude material. 2. As mentioned, using a less acidic stationary phase like neutral alumina might prevent loss of the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For aromatic nitro compounds like this, silica gel (230-400 mesh) is the standard and recommended stationary phase. It is a versatile and slightly acidic adsorbent suitable for a wide range of compounds with moderate polarity. If you observe degradation of your compound, you might consider using deactivated silica gel or an alternative like alumina.

Q2: How do I select the optimal mobile phase (eluent) for the purification?

A2: The ideal mobile phase is typically a combination of a non-polar and a polar solvent. A good starting point for a compound with the structural features of this compound would be a mixture of ethyl acetate and hexanes. It is crucial to first perform thin-layer chromatography (TLC) to determine the best solvent ratio. For optimal separation on a column, aim for a solvent system that provides an Rf value between 0.25 and 0.35 for your target compound.

Q3: What is the appropriate ratio of silica gel to my crude sample?

A3: A general guideline is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample. For separations that are more challenging, a higher ratio is advisable.

Q4: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

A4: Streaking on a TLC plate often suggests that the compound is either too concentrated, too polar for the solvent system, or is reacting with the stationary phase. Try spotting a more dilute solution. If streaking persists, a more polar eluent or a different stationary phase (like alumina) may be required.

Q5: Can I reuse a chromatography column for purifying the same compound?

A5: While it is technically possible to flush and reuse a column, it is generally not recommended for applications requiring high purity. Reusing a column can lead to cross-contamination from residual material from previous runs and a decline in the performance of the stationary phase.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • Select a glass column of an appropriate size for the amount of crude sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate challenges and optimize your reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: Based on available literature for analogous compounds, a likely two-step synthetic pathway is recommended. The first step involves the synthesis of the precursor, 4-bromo-2-nitroaniline. The second step is a Williamson ether synthesis to introduce the pentyloxy group.

Q2: What are the key challenges in the synthesis of 4-bromo-2-nitroaniline?

A2: The primary challenges in the synthesis of 4-bromo-2-nitroaniline include controlling the regioselectivity of the bromination and nitration steps to obtain the desired isomer and managing the hazardous nature of the reagents involved.

Q3: What are the critical parameters for the Williamson ether synthesis step?

A3: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, temperature, and the purity of the reactants. Incomplete deprotonation of the phenol, side reactions, and solubility issues are common hurdles.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining high-purity crystals.

Experimental Protocols

A plausible synthetic route for this compound involves two main stages. The first is the preparation of the key intermediate, 4-bromo-2-nitroaniline. The second is the etherification of a related precursor to yield the final product.

Protocol 1: Synthesis of 4-Bromo-2-nitroaniline

This protocol is adapted from a known procedure for the synthesis of 4-bromo-2-nitroaniline.

Materials:

  • 2-Nitroaniline

  • Potassium bromide solution (15%)

  • Concentrated sulfuric acid (98%)

  • Sodium chlorate solution (30%)

  • Deionized water

Procedure:

  • In a 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 273.5 g (0.52 mol) of 15% potassium bromide solution.

  • Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Maintain the temperature below 25°C.

  • After stirring for 30 minutes, add 88 g (0.481 mol) of 2-nitroaniline.

  • Heat the mixture to 35°C.

  • Slowly add 54 g (0.152 mol) of 30% sodium chlorate solution dropwise. Maintain the temperature at 35°C for 30 minutes.

  • Increase the temperature to 75°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash the filter cake with water until the pH is between 5 and 8.

  • Dry the pale yellow solid to obtain 4-Bromo-2-nitroaniline.[1]

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4-Bromo-5-hydroxy-2-nitroaniline

  • 1-Bromopentane (Pentyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromo-5-hydroxy-2-nitroaniline in anhydrous DMF.

  • Add a suitable base (e.g., 1.2 equivalents of sodium hydride or 3 equivalents of potassium carbonate) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 1.1 equivalents of 1-bromopentane dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Troubleshooting Guides

Troubleshooting for Protocol 1: Synthesis of 4-Bromo-2-nitroaniline
Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 75°C for the full 2 hours. Verify the concentration and purity of the starting materials.
Loss of product during workup.Ensure the pH of the wash water is within the specified range to avoid loss of the aniline product.
Formation of Polybrominated Byproducts Excess brominating agent or reaction time.Carefully control the stoichiometry of the sodium chlorate solution and monitor the reaction progress by TLC to avoid over-bromination.
Product is Darkly Colored Presence of impurities.Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Troubleshooting for Protocol 2: Williamson Ether Synthesis
Problem Possible Cause Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or ensure the base used (e.g., K2CO3) is anhydrous and of high quality. Increase the reaction time for the deprotonation step.
Inactive alkyl halide.Use fresh, high-purity 1-bromopentane.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.
Formation of Alkene Byproduct (from 1-bromopentane) The base is too strong or sterically hindered, promoting elimination (E2) over substitution (SN2).Use a less sterically hindered base like potassium carbonate.
O-Alkylation vs. C-Alkylation Solvent effects can influence the site of alkylation on the phenoxide ion.Polar aprotic solvents like DMF generally favor O-alkylation.
Difficulty in Product Purification Close-running impurities on TLC.Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.

Data Presentation: Optimizing Williamson Ether Synthesis Parameters

The following table summarizes key parameters that can be optimized for the Williamson ether synthesis, based on general principles and analogous reactions.

Parameter Options Considerations
Base NaH, K2CO3, Cs2CO3, NaOHNaH is a strong, non-nucleophilic base suitable for complete deprotonation. K2CO3 is a milder, less hazardous option.
Solvent DMF, Acetonitrile, Acetone, THFPolar aprotic solvents like DMF and acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.
Temperature Room Temperature to 100°CHigher temperatures can increase the reaction rate but may also promote side reactions like elimination. Optimization is key.
Alkyl Halide Pentyl bromide, Pentyl iodide, Pentyl tosylateIodides and tosylates are better leaving groups than bromides and may lead to faster reaction rates.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Bromo-2-nitroaniline cluster_step2 Step 2: Williamson Ether Synthesis s1_start 2-Nitroaniline s1_reagents KBr, H2SO4, NaClO3 s1_reaction Bromination/ Oxidation s1_reagents->s1_reaction s1_workup Filtration & Washing s1_reaction->s1_workup s1_product 4-Bromo-2-nitroaniline s1_workup->s1_product s2_start 4-Bromo-5-hydroxy-2-nitroaniline s1_product->s2_start Precursor for next step (hypothetical) s2_base Base (e.g., NaH) s2_deprotonation Deprotonation s2_base->s2_deprotonation s2_alkyl_halide 1-Bromopentane s2_substitution SN2 Substitution s2_alkyl_halide->s2_substitution s2_workup Quenching & Extraction s2_substitution->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: A proposed two-step synthesis workflow for this compound.

Troubleshooting Decision Tree for Williamson Ether Synthesis

troubleshooting_williamson start Low or No Product Yield check_deprotonation Is deprotonation complete? start->check_deprotonation incomplete_deprotonation Use stronger/more base Increase deprotonation time check_deprotonation->incomplete_deprotonation No check_reagents Are reagents pure and active? check_deprotonation->check_reagents Yes incomplete_deprotonation->check_reagents impure_reagents Use fresh, pure reagents check_reagents->impure_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes impure_reagents->check_conditions suboptimal_conditions Optimize temperature and time check_conditions->suboptimal_conditions No side_reactions Are there side products? check_conditions->side_reactions Yes suboptimal_conditions->side_reactions elimination_product Use less hindered base side_reactions->elimination_product Alkene detected c_alkylation Change solvent to favor O-alkylation side_reactions->c_alkylation Isomer detected success Yield Improved side_reactions->success No significant side products elimination_product->success c_alkylation->success

Caption: A decision tree for troubleshooting low yield in the Williamson ether synthesis step.

References

Technical Support Center: 4-Bromo-2-nitro-5-(pentyloxy)aniline NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the troubleshooting and interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

The aromatic region will display two singlets corresponding to the two isolated aromatic protons. The pentyloxy chain will show characteristic aliphatic signals, and the amine protons will appear as a broad singlet.

Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protons from deuterated solvents are a common source of impurity peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm, H₂O which can appear over a wide range).

  • Starting Materials or Reagents: Incomplete reaction or purification can leave residual starting materials or reagents in your sample.

  • Side Products: The reaction may have produced unexpected side products.

  • Grease: Stopcock grease from glassware can introduce broad, rolling peaks in the aliphatic region.

To identify the source of these peaks, you can run a blank spectrum of your solvent, compare the spectrum to those of your starting materials, and ensure your glassware is scrupulously clean.

Q3: The integration of my aromatic protons is not 1:1. What does this indicate?

A3: If the integration of the two aromatic singlets deviates significantly from a 1:1 ratio, it could suggest the presence of an impurity that has a signal overlapping with one of the aromatic peaks. Alternatively, it could indicate issues with phasing or baseline correction during NMR data processing. Re-processing the spectrum with careful attention to phasing and baseline correction is recommended. If the issue persists, further purification of the sample may be necessary.

Q4: The aromatic peaks in my spectrum are broad. How can I improve the resolution?

A4: Broad peaks in the aromatic region can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should improve resolution.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Quadrupolar Broadening: The bromine atom has a quadrupole moment which can sometimes lead to broadening of adjacent proton signals, although this is less common for protons.

Q5: Why is the -NH₂ peak a broad singlet?

A5: The protons of the primary amine (-NH₂) are subject to quadrupole broadening from the adjacent nitrogen atom and can also undergo chemical exchange with trace amounts of water or other exchangeable protons in the sample. This exchange process averages the magnetic environments and leads to a broad signal. The chemical shift of the -NH₂ peak can also vary depending on the solvent and concentration.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on additive substituent effects and data from similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (position 3)7.5 - 7.8s1H
Aromatic H (position 6)6.8 - 7.1s1H
-NH₂4.5 - 5.5br s2H
-OCH₂-3.9 - 4.1t2H
-OCH₂CH₂ -1.7 - 1.9p2H
-CH₂CH₂ CH₃1.3 - 1.5m4H
-CH₃0.9 - 1.0t3H

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂145 - 150
C-NO₂135 - 140
C-O148 - 153
C-Br100 - 105
C-H (position 3)115 - 120
C-H (position 6)110 - 115
-O CH₂-68 - 72
-OCH₂C H₂-28 - 32
-CH₂C H₂CH₂CH₃27 - 31
-CH₂C H₂CH₃21 - 25
-CH₃13 - 15

Experimental Protocol: Acquiring an NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp peaks.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the NMR analysis of this compound.

NMR_Troubleshooting_Workflow start Start: NMR Spectrum Acquired check_peaks Are all expected peaks present? start->check_peaks check_impurities Are there unexpected peaks? check_peaks->check_impurities Yes action_repurify Repurify sample. Check for starting material or side products. check_peaks->action_repurify No check_resolution Is the resolution acceptable? (Sharp singlets for aromatic protons) check_impurities->check_resolution No action_check_solvent Check for solvent impurities. Run a blank solvent spectrum. check_impurities->action_check_solvent Yes check_integration Is the integration of aromatic protons ~1:1? check_resolution->check_integration Yes action_reshim Re-shim the spectrometer. Check sample concentration. check_resolution->action_reshim No end_good Spectrum is likely correct. Proceed with analysis. check_integration->end_good Yes action_reprocess Re-process the spectrum. Carefully phase and baseline correct. check_integration->action_reprocess No end_bad Problem identified. Take corrective action. action_repurify->end_bad action_check_solvent->end_bad action_reshim->end_bad action_reprocess->end_bad

Caption: A flowchart for troubleshooting common NMR spectral issues.

References

Technical Support Center: Purification of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound sample?

A1: The impurity profile of your sample will largely depend on the synthetic route employed. However, common impurities in the synthesis of substituted nitroanilines include:

  • Regioisomers: Bromination and nitration reactions on substituted aromatic rings can sometimes yield isomers where the bromo or nitro groups are in different positions on the aniline ring.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial aniline or phenol precursors.

  • Over-brominated/nitrated Products: The reactive nature of the aniline ring can sometimes lead to the addition of more than one bromo or nitro group.

  • Oxidation Byproducts: The use of strong nitrating agents can sometimes lead to the oxidation of the aniline functional group.

Q2: I see multiple spots on my TLC plate after running my crude sample. How can I identify which spot is my desired product?

A2: Identifying your product on a TLC plate can be achieved through a few methods:

  • Comparison to a Standard: If you have a pure sample of this compound, you can spot it on the same TLC plate as your crude mixture. The spot from your crude sample that has the same retention factor (Rf) as the standard is your product.

  • UV Visualization: this compound is a conjugated aromatic compound and should be visible under a UV lamp (typically at 254 nm).

  • Staining: If the compound is not UV-active or for better visualization, you can use a staining solution such as potassium permanganate.

  • Polarity Prediction: Generally, the desired product will have a specific polarity. Highly polar impurities might stay closer to the baseline, while non-polar impurities will travel further up the plate.

Q3: My recrystallization attempt is not yielding any crystals. What should I do?

A3: Several factors can inhibit crystallization. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Reduce the Volume of Solvent: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can increase the concentration and promote crystallization.

  • Cool for a Longer Period: Ensure the solution has had ample time to cool, first to room temperature and then in an ice bath.

  • Try a Different Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: During column chromatography, my compound is moving too quickly (high Rf) or not moving at all (low Rf). How do I adjust the mobile phase?

A4: The polarity of the mobile phase dictates the elution speed of your compound.

  • Compound Moving Too Quickly (High Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your solvent mixture. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try switching to a 10:90 mixture.

  • Compound Not Moving (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent. For example, from a 20:80 ethyl acetate/hexane mixture, you could try a 30:70 mixture. It is recommended to test these new solvent systems by TLC before applying them to the column.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Yellow/Brown Oily Residue Instead of Solid Product Presence of highly soluble impurities or incomplete removal of solvent.1. Attempt to triturate the oil with a non-polar solvent like hexanes to see if a solid precipitates. 2. Purify the oil using column chromatography. 3. Ensure all solvent is removed under high vacuum.
Broad Melting Point Range of Purified Solid The product is still impure.1. Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals. 2. Perform column chromatography to separate the remaining impurities.
Low Yield After Purification 1. Product loss during transfers. 2. Use of an excessive amount of solvent during recrystallization. 3. Co-elution of the product with an impurity during column chromatography.1. Be meticulous with transfers between glassware. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. 3. Optimize the mobile phase for column chromatography using TLC to ensure good separation between the product and impurities.
TLC shows a streak instead of a distinct spot for the product 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound is degrading on the silica plate.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase. 3. Use a different stationary phase, such as alumina, for TLC.

Data Presentation

Table 1: Example TLC Analysis of Crude this compound

Spot Rf Value (20% Ethyl Acetate in Hexane) Possible Identity Appearance under UV Light (254 nm)
10.65Non-polar byproduct/starting materialFaintly visible
20.45This compound Strong dark spot
30.20Polar impurity (e.g., regioisomer)Visible spot
Baseline0.00Highly polar impurities/baseline materialStrong spot at the origin

Table 2: Expected Purity and Yield from Different Purification Methods (Example Data)

Purification Method Typical Yield (%) Purity Achieved (%) Notes
Single Recrystallization (Ethanol) 75 - 8595 - 98Effective for removing less soluble impurities.
Column Chromatography (Silica Gel) 60 - 80>99Ideal for separating compounds with different polarities, such as regioisomers.
Combined Recrystallization and Column Chromatography 50 - 70>99.5Recommended for achieving the highest purity material.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for purifying this compound by recrystallization. Ethanol is often a suitable solvent for this class of compounds.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and assess their purity by TLC.

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate and hexane). The ideal eluent should give the desired product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a flat, even bed. Add another thin layer of sand on top of the silica gel.

    • Constantly keep the solvent level above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Spot each fraction on a TLC plate alongside a spot of the crude mixture.

    • Identify the fractions containing the pure product.

  • Isolation of Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Select Eluent via TLC B Pack Column with Silica Gel A->B C Dissolve Crude Product B->C D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Experimental workflow for column chromatography purification.

Technical Support Center: 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitro-5-(pentyloxy)aniline. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, degradation is likely to occur through processes common to substituted anilines and nitroaromatic compounds. Potential pathways include:

  • Reduction of the nitro group: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding amine (4-Bromo-5-(pentyloxy)benzene-1,2-diamine). This can be a significant pathway in the presence of reducing agents or under certain biological conditions.

  • Oxidation of the aniline group: The primary amine (-NH₂) can be oxidized, potentially leading to the formation of various products, including hydroxylamines, nitroso compounds, and polymeric materials through radical coupling.

  • Dealkylation of the pentyloxy group: The ether linkage of the pentyloxy group may be cleaved under acidic conditions or through oxidative processes, resulting in a phenolic derivative.

  • Debromination: The bromine atom may be removed under reductive conditions or via nucleophilic substitution, although this is generally less common than reactions involving the nitro and amino groups.

  • Microbial Degradation: In environmental or biological systems, microorganisms may degrade the compound. Studies on aniline degradation have shown that bacteria can completely break down the molecule.[1][2][3] The degradation of aniline often involves dioxygenase enzymes.[4]

Q2: What are the expected major degradation products of this compound?

A2: Based on the potential degradation pathways, the following are plausible major degradation products:

  • 4-Bromo-5-(pentyloxy)benzene-1,2-diamine: From the complete reduction of the nitro group.

  • 4-Bromo-2-nitro-5-hydroxylaniline: From the cleavage of the pentyloxy ether bond.

  • Polymeric aniline derivatives: From the oxidative coupling of the aniline group.

Identifying these products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place.[5] An inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.

  • Light Sensitivity: Protect the compound from light, as photo-degradation can occur, especially for aromatic nitro compounds.

  • pH Control: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis or other degradation reactions.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize exposure to oxygen and reactive impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly with chromatographic methods.

Gas Chromatography (GC) Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
No Peak or Low Signal Sample degradation in the injector.Lower the injector temperature. Use a pulsed splitless or on-column injection technique. Ensure the inlet liner is clean and inert.[6]
Detector not responding to the analyte.Verify that the detector (e.g., FID, ECD, MS) is appropriate for this compound and is functioning correctly. Check detector gas flows and temperature.[7]
Sample concentration is too low.Prepare a more concentrated sample or adjust the injection volume.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, inert GC column. Trim the first few centimeters of the column if it has become contaminated.[8]
Co-elution with an interfering compound.Optimize the temperature program to improve separation.
Ghost Peaks Contamination from previous injections (carryover).Run a solvent blank to confirm carryover. Clean the injector and replace the septum and liner.[9]
Septum bleed.Use a high-quality, low-bleed septum.
Split Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and proper insertion depth into the injector and detector.
Inconsistent vaporization in the injector.Optimize the injector temperature and consider using a liner with glass wool to aid vaporization.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Broad Peaks Poor column efficiency.Check for column aging or contamination. Flush the column or replace it if necessary.
High dead volume in the system.Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Irreproducible Peak Areas Air bubbles in the pump or detector.Degas the mobile phase and prime the pump.
Leaks in the system.Inspect all fittings and connections for leaks.

Experimental Protocols

Protocol 1: Analysis of this compound and its Potential Degradation Products by GC-MS

Objective: To separate and identify this compound and its potential degradation products.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injector Liner: Deactivated, splitless liner

  • Carrier Gas: Helium (99.999% purity)

  • Solvent: Dichloromethane (HPLC grade)

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Mass Range 50-500 amu

Procedure:

  • Prepare a 10 µg/mL solution of the sample in dichloromethane.

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data using the parameters listed above.

  • Analyze the resulting chromatogram and mass spectra to identify the parent compound and any degradation products.

Visualizations

Degradation_Pathways parent This compound nitro_reduction Nitro Reduction parent->nitro_reduction Reducing agents amine_oxidation Amine Oxidation parent->amine_oxidation Oxidizing agents dealkylation Dealkylation parent->dealkylation Acid/Heat debromination Debromination parent->debromination Reductive conditions product1 4-Bromo-5-(pentyloxy)benzene-1,2-diamine nitro_reduction->product1 product2 Polymeric Products amine_oxidation->product2 product3 4-Bromo-2-nitro-5-hydroxylaniline dealkylation->product3 product4 2-Nitro-5-(pentyloxy)aniline debromination->product4 GC_Troubleshooting_Workflow start Chromatographic Problem Identified check_method Review Method Parameters (Temp, Flow, etc.) start->check_method check_consumables Inspect Consumables (Septum, Liner, Column) check_method->check_consumables run_blank Run Solvent Blank check_consumables->run_blank prepare_standard Prepare Fresh Standard run_blank->prepare_standard inject_standard Inject Standard prepare_standard->inject_standard problem_solved Problem Resolved inject_standard->problem_solved Performance OK contact_support Contact Technical Support inject_standard->contact_support Problem Persists

References

Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: This step establishes the pentyloxy ether linkage. It typically involves the reaction of 4-bromo-5-fluoro-2-nitroaniline with sodium pentoxide.

  • Nitration: Introduction of the nitro group onto the aromatic ring.

An alternative route could involve the nitration of a bromo-pentyloxy-aniline precursor. The choice of route often depends on the availability of starting materials and desired regioselectivity.

Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis step?

A2: When scaling up the Williamson ether synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to side products. Gradual heating and efficient heat dissipation are essential.

  • Mixing: Homogeneous mixing is critical to ensure uniform reaction rates and prevent localized overheating.

  • Stoichiometry: Precise control of the molar ratios of the reactants is necessary to maximize yield and minimize unreacted starting materials.

  • Solvent Choice: The solvent should be anhydrous and capable of dissolving both the alkoxide and the aryl halide.

Q3: I am observing a low yield in my synthesis. What are the likely causes?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side product formation, and losses during workup and purification.

Q4: What are the primary safety concerns when working with nitroaromatic compounds on a large scale?

A4: Nitroaromatic compounds are energetic and can be toxic.[1][2][3][4] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

  • Temperature Control: Avoid excessive heating, as nitroaromatic compounds can decompose exothermically.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.- Ensure efficient stirring.- Check the purity of starting materials.
Side reactions (e.g., elimination in Williamson ether synthesis)- Use a primary alkyl halide (1-bromopentane) for the ether synthesis.[5]- Control the reaction temperature carefully.
Loss of product during workup/purification- Optimize extraction and purification protocols.- Consider alternative purification methods like column chromatography.[6]
Formation of Impurities Presence of starting materials in the final product- Drive the reaction to completion by adjusting stoichiometry or reaction time.- Improve purification efficiency.
Formation of isomeric byproducts during nitration- Control nitrating agent concentration and reaction temperature.- Optimize the choice of solvent.
Dibromination- Use a controlled amount of brominating agent and monitor the reaction progress closely.
Difficulty in Purification Oily product that is difficult to crystallize- Attempt purification by column chromatography.- Try co-distillation with a high-boiling point solvent to remove impurities.
Product and impurities have similar solubility- Explore different solvent systems for recrystallization or chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

Reagent Molecular Weight ( g/mol ) Quantity Molar Equivalents
4-Bromo-5-fluoro-2-nitroaniline235.0323.5 g1.0
Sodium Metal22.992.53 g1.1
1-Pentanol88.15150 mL-
Toluene92.14200 mL-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to 1-pentanol in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer. The reaction is exothermic; control the temperature with an ice bath.

  • Once all the sodium has reacted to form sodium pentoxide, add 4-bromo-5-fluoro-2-nitroaniline to the mixture.

  • Add toluene to the reaction mixture and heat to reflux (approximately 110-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of Sodium Pentoxide cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Workup and Purification start Start na_pentanol Add Sodium to 1-Pentanol start->na_pentanol stir_cool Stir and Cool na_pentanol->stir_cool na_pentoxide Sodium Pentoxide Formation stir_cool->na_pentoxide add_reactant Add 4-Bromo-5-fluoro-2-nitroaniline na_pentoxide->add_reactant add_toluene Add Toluene add_reactant->add_toluene reflux Heat to Reflux add_toluene->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool_quench Cool and Quench with Water monitor->cool_quench extraction Extract with Toluene cool_quench->extraction wash_dry Wash and Dry Organic Phase extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify (Column Chromatography/Recrystallization) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 4-Bromo-5-fluoro-2-nitroaniline conditions Toluene Reflux product This compound reactant1->product Williamson Ether Synthesis reactant2 Sodium Pentoxide reactant2->product byproduct Sodium Fluoride

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Solvent Effects on 4-Bromo-2-nitro-5-(pentyloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitro-5-(pentyloxy)aniline. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing slow or incomplete nucleophilic aromatic substitution (SNAr) reactions with this compound. What could be the cause?

A1: The rate of SNAr reactions is highly dependent on the solvent.[1] Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally recommended as they can accelerate the reaction by solvating the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. In contrast, polar protic solvents like ethanol or water can slow down the reaction by forming strong hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.[2] If you are using a protic solvent, consider switching to a polar aprotic one.

Q2: Our reaction is producing a significant amount of side products. How can we improve the selectivity?

A2: Side product formation in reactions with substituted anilines can often be attributed to the high reactivity of the aniline moiety.[3] To improve selectivity, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction.[4] It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific transformation.

  • Protecting Groups: The amino group of the aniline is a strong activating group, which can lead to unwanted side reactions such as poly-substitution.[3] Protecting the amino group, for example, through acetylation, can modulate its reactivity and direct the substitution to the desired position.[3]

Q3: We are having difficulty dissolving this compound in our chosen reaction solvent. What are some suitable alternatives?

A3: this compound has a relatively nonpolar pentyloxy group, which may limit its solubility in some highly polar solvents. A solvent screen is recommended to identify the most suitable medium for your reaction. Consider solvents such as toluene, dioxane, or THF, in addition to the more common polar aprotic solvents like DMF and DMSO. It may be necessary to use a co-solvent system to achieve both adequate solubility and optimal reaction conditions.

Q4: How does the choice of solvent affect the stability of the Meisenheimer complex in our SNAr reaction?

A4: The Meisenheimer complex is a key intermediate in the SNAr mechanism, and its stability is crucial for the reaction to proceed.[5] Polar aprotic solvents are effective at stabilizing this negatively charged intermediate through dipole-dipole interactions, without interfering with the nucleophile. This stabilization of the intermediate lowers the activation energy of the reaction and increases the reaction rate.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low Reaction Yield 1. Suboptimal solvent choice leading to slow reaction rates. 2. Poor solubility of the starting material. 3. Decomposition of starting material or product.1. Switch to a polar aprotic solvent (e.g., DMSO, DMF). 2. Perform a solvent screen to find a solvent with good solubility for all reactants. Consider a co-solvent system. 3. Run the reaction at a lower temperature and monitor for degradation products.
Formation of Multiple Products 1. Reaction with the aniline amino group. 2. Lack of regioselectivity.1. Protect the amino group (e.g., acetylation) before the substitution reaction. 2. Screen different solvents to optimize regioselectivity. Less polar solvents may sometimes offer better control.
Reaction Not Going to Completion 1. Insufficient reaction time or temperature. 2. Equilibrium between reactants and products. 3. Inhibition by a reaction byproduct.1. Increase reaction time and/or temperature, while monitoring for side product formation. 2. Consider using a larger excess of the nucleophile to drive the reaction forward. 3. Attempt to remove any byproducts as the reaction progresses, if feasible.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a general guideline for performing an SNAr reaction. The specific nucleophile, solvent, temperature, and reaction time should be optimized for each specific transformation.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, an alkoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data

Solvent Solvent Type Relative Rate Constant (k_rel)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~1000
N,N-Dimethylformamide (DMF)Polar Aprotic~500
AcetonitrilePolar Aprotic~100
EthanolPolar Protic~1
TolueneNonpolar< 0.1

Note: The relative rates are approximate and can vary significantly depending on the specific nucleophile and reaction conditions.

Visualizations

experimental_workflow start Start reagents 1. Prepare Reactants - this compound - Nucleophile - Anhydrous Solvent start->reagents reaction_setup 2. Reaction Setup - Inert Atmosphere - Controlled Temperature reagents->reaction_setup monitoring 3. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->monitoring monitoring:n->monitoring:n workup 4. Work-up - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for SNAr reactions.

sn_ar_mechanism reactants Reactants (Aryl Halide + Nucleophile) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Addition (Rate-determining step) products Products (Substituted Arene + Halide) meisenheimer->products Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Predicted and Comparative ¹H NMR Spectral Data

The chemical shift (δ) of protons in a molecule is highly sensitive to their electronic environment. In substituted aromatic rings, the electronic properties of each substituent (whether electron-donating or electron-withdrawing) and their positions relative to a given proton collectively determine its resonance frequency.

The following table summarizes the experimental ¹H NMR data for Aniline, 4-Bromo-2-nitroaniline, and p-(Pentyloxy)aniline, which serve as foundational comparators. Alongside, predicted values for the target compound, 4-Bromo-2-nitro-5-(pentyloxy)aniline, are presented. These predictions are derived by considering the additive effects of the bromo, nitro, and pentyloxy groups on the aniline framework.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Data Source
This compound H-3 ~8.30 s - Predicted
H-6 ~6.85 s - Predicted
NH₂ ~5.0-6.0 br s - Predicted
-OCH₂- ~4.00 t ~6.5 Predicted
-CH₂- ~1.80 p (quintet) ~7.0 Predicted
-(CH₂)₂- ~1.45 m - Predicted
-CH₃ ~0.95 t ~7.0 Predicted
4-Bromo-2-nitroaniline H-3~8.06d~2.3Predicted
H-5~7.00dd~8.8, 2.3Predicted
H-6~6.82d~8.8Predicted
NH₂~6.43br s-Predicted
p-(Pentyloxy)aniline H-2, H-66.70d-Experimental
H-3, H-56.58d-Experimental
-OCH₂-3.84t-Experimental
NH₂3.33br s-Experimental
-CH₂-1.73m-Experimental
-(CH₂)₂-1.43 - 1.31m-Experimental
-CH₃0.91t-Experimental
Aniline H-2, H-66.66d7.5Experimental[1]
H-3, H-57.14t7.6Experimental[1]
H-46.74t7.2Experimental[1]
NH₂3.53br s-Experimental[1]

Disclaimer: Predicted values are estimations based on substituent effects and may differ from experimental results.

Interpretation and Comparative Analysis

  • Aromatic Protons (H-3 and H-6): In this compound, the aromatic region is expected to show two singlets.

    • H-3: This proton is ortho to a strongly electron-withdrawing nitro group (-NO₂) and meta to both the electron-donating amino (-NH₂) and pentyloxy (-OR) groups. The powerful deshielding effect of the ortho nitro group is predicted to shift this proton significantly downfield to approximately 8.30 ppm .

    • H-6: This proton is ortho to the electron-donating amino group and meta to the nitro and bromo groups. The shielding effect of the amino group will cause an upfield shift. However, the presence of two meta electron-withdrawing groups will counteract this to some extent. The predicted chemical shift is around 6.85 ppm . The lack of adjacent protons results in both signals appearing as singlets.

  • Pentyloxy Group Protons: The signals for the pentyloxy chain are expected in the aliphatic region of the spectrum.

    • The methylene group attached to the oxygen (-OCH₂-) is deshielded by the electronegative oxygen atom and is expected to appear as a triplet around 4.00 ppm .

    • The other methylene groups and the terminal methyl group will appear further upfield, consistent with typical aliphatic chains, with expected chemical shifts around 1.80 ppm , 1.45 ppm , and 0.95 ppm , respectively.

  • Amino Protons (-NH₂): The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift is variable and depends on concentration and solvent, but is predicted to be in the range of 5.0-6.0 ppm .

Experimental Protocols

The following is a general methodology for acquiring high-resolution ¹H NMR spectra for small organic molecules like the anilines discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3]

  • Ensure the sample is fully dissolved. If particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[3][4]

  • Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Temperature: Spectra are usually acquired at a standard probe temperature of 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used for a standard 1D proton spectrum.

  • Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans to allow for full relaxation of the protons.

  • Spectral Width: A spectral width of approximately -2 to 12 ppm is set to encompass the expected range of proton chemical shifts.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to TMS (0.00 ppm) or the residual solvent signal.

  • Integration of the signals is performed to determine the relative number of protons for each signal.

Visualization of Structure and Proton Assignment

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with proton labels.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline, a compound relevant in organic synthesis and drug development. The information is intended for researchers, scientists, and professionals in these fields.

Introduction

This compound (C₁₁H₁₅BrN₂O₃, MW: 303.156 g/mol ) is a substituted aniline derivative.[1][2] The structural complexity and the presence of various functional groups—a bromine atom, a nitro group, an amine group, and a pentyloxy chain—make its characterization challenging. Mass spectrometry is a powerful analytical technique for elucidating the structure and confirming the identity of such molecules. This guide compares two common mass spectrometry approaches: Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Predicted Mass Spectral Data

Due to the limited availability of specific experimental mass spectra for this compound in the public domain, the following table summarizes the predicted key mass-to-charge ratios (m/z) and their relative intensities based on the known fragmentation patterns of similar bromo-nitro aromatic compounds and aniline derivatives.[3][4][5][6]

Predicted Ion (m/z) Relative Intensity (%) Proposed Fragment Structure/Identity
302/304100/98[M]⁺˙ (Molecular ion peak with characteristic Br isotope pattern)
285/28715[M-OH]⁺
272/27420[M-NO₂]⁺
231/23340[M-C₅H₁₀]⁺˙ (Loss of pentene via McLafferty rearrangement)
214/21630[M-C₅H₁₀-OH]⁺
184/18625[M-C₅H₁₀-NO₂]⁺
15610[C₆H₄Br]⁺
7150[C₅H₁₁]⁺ (Pentyloxy side chain)

Alternative Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For comparison, HPLC-UV is a common alternative for the analysis of aromatic amines.

Parameter LC-MS (ESI) HPLC-UV
Principle Separation by liquid chromatography, ionization, and mass analysisSeparation by liquid chromatography and detection by UV absorbance
Selectivity High (based on m/z)Moderate (based on retention time and UV spectrum)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Structural Information High (fragmentation provides structural details)Low (UV spectrum is not highly specific)
Confirmation of Identity HighModerate

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Initial temperature of 150 °C held for 1 min, then ramped to 300 °C at a rate of 15 °C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230 °C.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • Sample Preparation: A 1 mg/mL stock solution is prepared in methanol, and further diluted to 10 µg/mL with the mobile phase.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source. A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is used for separation.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-500.

Visualizations

fragmentation_pathway M+ (m/z 302/304) M+ (m/z 302/304) Fragment 1 (m/z 231/233) Fragment 1 (m/z 231/233) M+ (m/z 302/304)->Fragment 1 (m/z 231/233) - C5H10 Fragment 2 (m/z 285/287) Fragment 2 (m/z 285/287) M+ (m/z 302/304)->Fragment 2 (m/z 285/287) - OH Fragment 3 (m/z 272/274) Fragment 3 (m/z 272/274) M+ (m/z 302/304)->Fragment 3 (m/z 272/274) - NO2 Fragment 4 (m/z 71) Fragment 4 (m/z 71) M+ (m/z 302/304)->Fragment 4 (m/z 71) - C6H4BrN2O2

Caption: Predicted EI-MS fragmentation of this compound.

analytical_workflow cluster_lcms LC-MS Analysis cluster_hplcuv HPLC-UV Analysis LC_Separation LC Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS Detection ESI_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis HPLC_Separation HPLC Separation UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Data_Analysis Sample Sample Sample->LC_Separation Sample->HPLC_Separation

Caption: Comparative workflow of LC-MS and HPLC-UV analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. GC-MS with EI provides detailed fragmentation patterns useful for structural elucidation, while LC-MS with ESI is suitable for less volatile or thermally labile compounds and offers high sensitivity. The choice of method will depend on the specific analytical goals, such as routine purity checks (where HPLC-UV may suffice) or detailed structural confirmation (where mass spectrometry is indispensable). The predicted fragmentation data and outlined protocols in this guide serve as a valuable starting point for the analysis of this and structurally related compounds.

References

Comparative Analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the physicochemical properties and potential biological activities of substituted bromo-nitro-anilines.

This guide provides a comparative overview of 4-Bromo-2-nitro-5-(pentyloxy)aniline and its structural analogs. Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this analysis synthesizes information on closely related compounds, primarily the parent compound 4-Bromo-2-nitroaniline, to infer its potential properties and create a framework for future comparative studies. The inclusion of a 5-(pentyloxy) group is expected to significantly increase the lipophilicity of the parent molecule, which may influence its solubility, cell membrane permeability, and ultimately its biological activity.

Physicochemical and Performance Data of Related Anilines

The following table summarizes available data for this compound and its parent compound, 4-Bromo-2-nitroaniline. The data for the latter is more extensive due to its availability and use in studies such as those investigating nonlinear optical (NLO) properties.

PropertyThis compound4-Bromo-2-nitroanilineData Source
CAS Number 1255574-52-7875-51-4[1]
Molecular Formula C₁₁H₁₅BrN₂O₃C₆H₅BrN₂O₂[1]
Molecular Weight 303.16 g/mol 217.02 g/mol [1]
Boiling Point 408.0±40.0 °C (Predicted)Not Available[2]
Density 1.445±0.06 g/cm³ (Predicted)Not Available[2]
SHG Efficiency Not Available1.2 times that of urea[3]

Potential Biological Activity and Structure-Activity Relationships

Nitroaromatic compounds, including derivatives of nitroaniline, are known to exhibit a wide range of biological activities.[4][5] These activities are often linked to the electron-withdrawing nature of the nitro group, which can undergo bioreduction in cellular environments.

The general mechanism for the antimicrobial activity of many nitro compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These species can induce oxidative stress and covalently modify essential biomacromolecules like DNA and proteins, leading to cell death.[6] The presence of a bromine atom can further enhance the biological activity of these compounds.

The key structural differences between this compound and its simpler analog, 4-bromo-2-nitroaniline, are the presence and position of the pentyloxy group. This alkoxy substituent is expected to:

  • Increase Lipophilicity: The five-carbon chain significantly increases the compound's hydrophobicity, which may enhance its ability to cross biological membranes.

  • Influence Metabolism: The ether linkage may be subject to metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes.

  • Alter Binding Interactions: The pentyloxy group provides an additional point of interaction, which could influence binding to target proteins or enzymes.

Proposed Mechanism of Action for Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is often initiated by the reduction of the nitro group, a process that can lead to cellular damage through the generation of reactive intermediates.

Nitroaromatic_MoA Compound Nitroaromatic Compound (R-NO₂) Nitro_Radical Nitro Anion Radical (R-NO₂⁻) Compound->Nitro_Radical Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso Hydroxylamino Hydroxylamino Derivative (R-NHOH) Nitroso->Hydroxylamino Reactive_Species Reactive Electrophilic Species Hydroxylamino->Reactive_Species Cell_Damage Covalent Binding to DNA, Proteins, Thiols Reactive_Species->Cell_Damage

Caption: Proposed metabolic activation pathway for nitroaromatic compounds leading to cellular toxicity.

Experimental Protocols

To empirically compare the biological performance of this compound with its analogs, a standardized assay is required. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Compounds:

    • Prepare stock solutions of this compound and comparator compounds (e.g., 4-bromo-2-nitroaniline) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on agar plates.

    • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (bacteria in medium without compound) and negative controls (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • For quantitative analysis, a viability indicator such as resazurin can be added, and fluorescence or absorbance can be measured using a plate reader.

Workflow for Comparative Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and comparing the antimicrobial activity of a series of aniline derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & SAR cluster_secondary Secondary Assays (for active compounds) A Synthesis of Aniline Derivatives (e.g., pentyloxy) B Purification & Characterization (NMR, MS) A->B C Prepare Stock Solutions in DMSO B->C D MIC Assay vs. Gram-positive & Gram-negative Bacteria C->D E Determine MIC Values D->E F Compare Potency of Analogs E->F G Establish Structure-Activity Relationships (SAR) F->G H Cytotoxicity Assay (e.g., vs. HeLa cells) F->H Hit Selection I Mechanism of Action Studies H->I

Caption: Experimental workflow for the comparative evaluation of novel aniline derivatives.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline and Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the aniline scaffold remains a cornerstone for the synthesis of novel therapeutic agents. This guide offers a comprehensive comparison of the predicted biological activities of 4-Bromo-2-nitro-5-(pentyloxy)aniline against a backdrop of structurally related aniline derivatives. While direct experimental data for this specific polysubstituted aniline is not extensively available in public literature, by examining the biological impact of its constituent functional groups—bromo, nitro, and alkoxy moieties—on the aniline core, we can infer its potential pharmacological profile. This report is tailored for researchers, scientists, and drug development professionals, providing a valuable resource for guiding future research into this promising class of compounds.

The presence of a nitro group on the aniline ring is a well-established pharmacophore, often associated with anticancer and antimicrobial properties. This activity is frequently linked to the bioreductive activation of the nitro group in hypoxic environments, such as those found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. The bromine substituent can further enhance the bioactivity of molecules. Concurrently, alkoxy groups are known to modulate the lipophilicity and pharmacokinetic properties of drug candidates. The unique combination of these three substituents in this compound suggests a multifaceted biological potential, particularly in the realms of oncology and infectious diseases.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, this section presents a comparative summary of the observed biological activities of various substituted aniline derivatives. The data is organized to highlight the influence of different substitution patterns on anticancer and antimicrobial efficacy.

Anticancer and Cytotoxic Activity

The introduction of nitro and bromo groups to the aniline scaffold has been shown to impart significant cytotoxic and anticancer properties. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for a range of nitro- and bromo-substituted anilines against various cancer cell lines and in cytotoxicity assays.

Compound ClassCompoundTarget/Cell LineActivity MetricValue
N-Substituted 2-Nitroanilines 4-Methylphenyl derivativeHCT116IC505.9 nM
4-(Dimethylamino)phenyl derivativeHCT116IC508.7 µM
Pyrimidine derivativeMer KinaseIC5018.5 nM
Pyrimidine derivativec-Met KinaseIC5033.6 nM
Nitroaniline Isomers 2-NitroanilineSubmitochondrial ParticlesEC50180 µM
3-NitroanilineSubmitochondrial ParticlesEC50250 µM
4-NitroanilineSubmitochondrial ParticlesEC50210 µM
Chloroaniline Isomers 2-ChloroanilineSubmitochondrial ParticlesEC50220 µM
3-ChloroanilineSubmitochondrial ParticlesEC50140 µM
4-ChloroanilineSubmitochondrial ParticlesEC50110 µM
Anilinoquinazolines 4-(3-chloroanilino)quinazolineEGFR-TKIC50~20 nM
6-salicyl-4-(bromoanilino)quinazoline derivative (Compound 21)EGFRIC500.12 µM
6-salicyl-4-(bromoanilino)quinazoline derivative (Compound 21)HER2IC500.096 µM

Table 1: Comparative anticancer and cytotoxic activities of substituted aniline derivatives.

Antimicrobial Activity

Aniline derivatives, particularly those bearing nitro and halogen substituents, have demonstrated promising antimicrobial effects. The table below presents the minimum inhibitory concentration (MIC) values for selected substituted anilines against various microbial strains.

Compound ClassCompoundTest OrganismMIC (µg/mL)
Trifluoro-Anilines 4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50
Quinoxaline-based C-2 amine-substituted Compound 5pS. aureus4-16
Compound 5pB. subtilis8-32
Compound 5pMRSA8-32
Compound 5pE. coli4-32

Table 2: Comparative antimicrobial activity of substituted aniline derivatives.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of nitroaromatic compounds, a class to which this compound belongs, is often initiated by the enzymatic reduction of the nitro group. This process, known as bioreductive activation, is particularly effective in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections.

Bioreductive_Activation Nitroaromatic_Compound R-NO₂ (e.g., this compound) Nitro_Radical_Anion R-NO₂⁻ (Nitro Radical Anion) Nitroaromatic_Compound->Nitro_Radical_Anion +e⁻ (Nitroreductases) Nitroso R-NO (Nitroso) Nitro_Radical_Anion->Nitroso +e⁻, +H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Cellular_Damage DNA Damage & Cell Death Nitroso->Cellular_Damage Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Cellular_Damage

Caption: Bioreductive activation of a nitroaromatic compound.

Furthermore, certain aniline derivatives, such as the anilinoquinazolines, are known to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) pathway.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activates Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to kinase domain

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section details the standard methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compounds Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilizing agent Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Based on the comparative analysis of structurally related aniline derivatives, this compound emerges as a compound with significant potential for biological activity, particularly in the areas of anticancer and antimicrobial research. The presence of the nitro group suggests a mechanism of action involving bioreductive activation, which could be exploited for selective targeting of hypoxic tumor cells or anaerobic bacteria. The bromo and pentyloxy substituents are likely to modulate the compound's potency and pharmacokinetic profile.

The data presented in this guide, while inferential for the title compound, provides a strong rationale for its synthesis and subsequent biological evaluation. Researchers are encouraged to utilize the provided experimental protocols to investigate the cytotoxic and antimicrobial properties of this compound and to explore its potential as a novel therapeutic agent. The structure-activity relationships highlighted herein offer a valuable starting point for the design of future aniline-based drug candidates with improved efficacy and selectivity.

Spectroscopic Comparison of 4-Bromo-2-nitro-5-(pentyloxy)aniline Isomers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline and its potential positional isomers. Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this guide utilizes established spectroscopic principles and data from analogous structures to predict and compare their key spectral features. The information herein serves as a robust framework for the identification and differentiation of these isomers in a laboratory setting.

Introduction

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. During its synthesis, the formation of positional isomers is a common possibility. These isomers, while having the same molecular formula (C₁₁H₁₅BrN₂O₃) and molecular weight (303.16 g/mol ), can exhibit different chemical and physical properties. Therefore, their unambiguous identification is crucial for quality control and downstream applications. This guide focuses on the spectroscopic differentiation of the target molecule from its likely isomers using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The primary isomers of interest arise from the alternative arrangements of the bromo, nitro, and pentyloxy groups on the aniline ring. Based on common synthetic routes for substituted anilines, the most probable isomers, in addition to the target compound (Isomer A), are those where the positions of the substituents are varied. For the purpose of this guide, we will consider the following representative isomers:

  • Isomer A: this compound (The target compound)

  • Isomer B: 2-Bromo-4-nitro-5-(pentyloxy)aniline

  • Isomer C: 5-Bromo-2-nitro-4-(pentyloxy)aniline

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound and its selected isomers. These predictions are based on the analysis of substituent effects on the aniline core.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentIsomer A: this compoundIsomer B: 2-Bromo-4-nitro-5-(pentyloxy)anilineIsomer C: 5-Bromo-2-nitro-4-(pentyloxy)aniline
Aromatic H (H-3) ~7.3 ppm (s)~7.5 ppm (s)~7.0 ppm (s)
Aromatic H (H-6) ~6.8 ppm (s)~6.7 ppm (s)~7.8 ppm (s)
-NH₂ ~5.0 ppm (br s)~5.2 ppm (br s)~4.9 ppm (br s)
-OCH₂- ~4.0 ppm (t)~4.0 ppm (t)~4.1 ppm (t)
-OCH₂CH₂- ~1.8 ppm (quint)~1.8 ppm (quint)~1.8 ppm (quint)
-(CH₂)₂-CH₂- ~1.4 ppm (sext)~1.4 ppm (sext)~1.4 ppm (sext)
-CH₃ ~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentIsomer A: this compoundIsomer B: 2-Bromo-4-nitro-5-(pentyloxy)anilineIsomer C: 5-Bromo-2-nitro-4-(pentyloxy)aniline
C-1 (-NH₂) ** ~145 ppm~148 ppm~144 ppm
C-2 (-NO₂) **~135 ppm~118 ppm (C-Br)~136 ppm
C-3 ~118 ppm~128 ppm~115 ppm
C-4 (-Br) ~110 ppm~140 ppm (C-NO₂)~150 ppm (C-O)
C-5 (-O-pentyloxy) ~152 ppm~150 ppm (C-O)~112 ppm (C-Br)
C-6 ~115 ppm~110 ppm~125 ppm
-OCH₂- ~70 ppm~70 ppm~71 ppm
-OCH₂CH₂- ~29 ppm~29 ppm~29 ppm
-CH₂CH₃ ~22 ppm~22 ppm~22 ppm
-CH₃ ~14 ppm~14 ppm~14 ppm

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Functional GroupExpected RangeIsomer A, B, and C
N-H Stretching (asym/sym) 3500 - 3300Two distinct bands expected
Aromatic C-H Stretching 3100 - 3000Present
Aliphatic C-H Stretching 3000 - 2850Present
C=C Aromatic Stretching 1620 - 1580Multiple bands expected
N-O Asymmetric Stretching 1550 - 1500Strong absorption expected
N-H Bending 1650 - 1580Present
C-N Stretching 1350 - 1250Present
C-O-C Asymmetric Stretching 1275 - 1200Strong absorption expected
N-O Symmetric Stretching 1360 - 1345Strong absorption expected
C-Br Stretching 680 - 515Present

Table 4: Mass Spectrometry Data

ParameterExpected ValueIsomer A, B, and C
Molecular Ion [M]⁺ m/z 302/304Characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br) with approximately 1:1 ratio.
Key Fragmentation VariesFragmentation patterns will differ based on the stability of the resulting carbocations and radical cations, providing clues to the substitution pattern. For instance, loss of the pentyloxy group or the nitro group are common fragmentation pathways.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the aniline derivative.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumentation and Measurement:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire ¹H NMR spectra using a standard single-pulse experiment.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for minimal sample preparation.

    • Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation and Measurement:

    • Use a standard FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Measurement:

    • Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For fragmentation studies, perform MS/MS analysis on the molecular ion peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification of the isomers and a representation of their molecular structures.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Synthetic Product (Mixture of Isomers) MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Patterns NMR->NMR_Data Isomer_A Isomer A MS_Data->Isomer_A Isomer_B Isomer B MS_Data->Isomer_B Isomer_C Isomer C MS_Data->Isomer_C IR_Data->Isomer_A IR_Data->Isomer_B IR_Data->Isomer_C NMR_Data->Isomer_A NMR_Data->Isomer_B NMR_Data->Isomer_C Isomer_Structures Molecular Structures of Isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2-Bromo-4-nitro-5-(pentyloxy)aniline cluster_C Isomer C: 5-Bromo-2-nitro-4-(pentyloxy)aniline A C₁₁H₁₅BrN₂O₃ A_struct B C₁₁H₁₅BrN₂O₃ B_struct C C₁₁H₁₅BrN₂O₃ C_struct

A Comparative Guide to the Characterization of 4-Bromo-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 4-Bromo-2-nitro-5-(pentyloxy)aniline and its structural analogs. Due to the limited availability of experimental data for the target compound, this guide focuses on a detailed comparison with two related, well-characterized molecules: 4-Bromo-2-nitroaniline and 4-Bromo-2-methyl-5-nitroaniline. This comparison aims to provide a valuable reference for researchers working with substituted nitroanilines, highlighting the influence of different substituents on their physicochemical properties.

Characterization Data Summary

The following table summarizes the available characterization data for this compound and its selected alternatives.

PropertyThis compound4-Bromo-2-nitroaniline4-Bromo-2-methyl-5-nitroaniline
CAS Number 1255574-52-7875-51-4[1][2]71785-48-3
Molecular Formula C₁₁H₁₅BrN₂O₃C₆H₅BrN₂O₂[1][2]C₇H₇BrN₂O₂
Molecular Weight 303.16 g/mol 217.02 g/mol [1][2]231.05 g/mol
Melting Point Data not available110-113 °CData not available
¹H NMR Data not availableData available[3]Data not available
¹³C NMR Data not availableData available[4]Data not available
Mass Spectrometry Data not availableData available[3]Data not available
Infrared (IR) Spectroscopy Data not availableData available[5][6]Data not available

Experimental Protocols

The following are detailed methodologies for the key characterization techniques cited in this guide.

Melting Point Determination

A calibrated digital melting point apparatus is used to determine the melting range of the solid compounds. A small, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum, and chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Conceptual Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and comparison of chemical compounds.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Comparison A Target Compound This compound D Melting Point A->D Characterize E NMR Spectroscopy (¹H, ¹³C) A->E Characterize F Mass Spectrometry A->F Characterize G IR Spectroscopy A->G Characterize B Alternative 1 4-Bromo-2-nitroaniline B->D Characterize B->E Characterize B->F Characterize B->G Characterize C Alternative 2 4-Bromo-2-methyl-5-nitroaniline C->D Characterize C->E Characterize C->F Characterize C->G Characterize H Tabulate Characterization Data D->H E->H F->H G->H I Compare Spectroscopic and Physical Properties H->I J Structure-Property Relationship Analysis I->J

Caption: Workflow for the characterization and comparison of related chemical compounds.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized chemical intermediates is critical for the integrity of experimental results and the safety and efficacy of final pharmaceutical products. 4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted aniline derivative that may serve as a building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and data presentation.

Potential Impurities in Synthesized this compound

The synthesis of substituted anilines can result in various impurities.[2] A thorough purity assessment should aim to identify and quantify these potential contaminants, which may include:

  • Unreacted Starting Materials: Such as 4-bromo-2-nitroaniline and 1-bromopentane (or other pentyloxy source).

  • Process-Related Impurities: By-products formed during the reaction, such as isomers or products of side reactions.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps (e.g., ethanol, toluene, acetic acid).[2]

  • Degradation Products: Compounds resulting from the decomposition of the target molecule under harsh reaction or storage conditions.[2]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that offer complementary information.[3]

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection of non-volatile impurities.High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantitative analysis.[4]May require reference standards for impurity identification; not suitable for volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.Quantitative purity (% area), detection and identification of volatile and semi-volatile impurities.High sensitivity and specificity; excellent for separating and identifying volatile compounds like residual solvents.[5][6]Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation, providing information about the molecular structure.Structural confirmation, identification of proton-containing impurities, and quantitative purity assessment (qNMR).Provides detailed structural information, enabling the identification of unknown impurities; qNMR can determine absolute purity without a specific reference standard.[7]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of the main component and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: Start at 70% A, decrease to 30% A over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used for structural confirmation and identification of proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The structure is confirmed by analyzing the chemical shifts, integration values, and coupling patterns of the proton signals. Impurities can be identified by the presence of unexpected peaks. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

Data Presentation

The quantitative data obtained from the purity assessment should be summarized in a clear and structured table for easy comparison.

Analytical MethodAnalyteRetention Time (min) / Chemical Shift (ppm)Peak Area (%) / IntegrationMass Spectrum (m/z) / Structural Assignment
HPLC This compound8.5298.5-
Impurity 1 (e.g., 4-bromo-2-nitroaniline)4.210.8-
Impurity 2 (Unknown)6.780.7-
GC-MS This compound15.3498.2302, 304 (M+)
Impurity 3 (e.g., Residual Toluene)3.120.391
Impurity 4 (Unknown)12.891.5250
¹H NMR This compound7.5 (s, 1H), 7.2 (s, 1H), 4.1 (t, 2H), 1.8 (m, 2H), 1.4 (m, 4H), 0.9 (t, 3H)-Confirmed Structure
Impurity 5 (e.g., Grease)1.25 (broad s)-Aliphatic protons

Visualizations

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_decision Decision cluster_outcome Outcome Synthesized_Compound Synthesized this compound HPLC HPLC Analysis Synthesized_Compound->HPLC GCMS GC-MS Analysis Synthesized_Compound->GCMS NMR NMR Analysis Synthesized_Compound->NMR Data_Evaluation Evaluate Purity & Identify Impurities HPLC->Data_Evaluation GCMS->Data_Evaluation NMR->Data_Evaluation Purity_Check Purity > 98%? Data_Evaluation->Purity_Check Further_Purification Further Purification Required Purity_Check->Further_Purification No Proceed Proceed to Next Step Purity_Check->Proceed Yes

Caption: Workflow for the purity assessment of a synthesized compound.

Logical Relationship for Method Selection

Method_Selection cluster_question1 Analyte Properties cluster_technique Primary Technique cluster_question2 Information Need cluster_complementary Complementary Technique cluster_result Final Assessment Is_Volatile Is the analyte volatile & thermally stable? Use_GCMS Use GC-MS Is_Volatile->Use_GCMS Yes Use_HPLC Use HPLC Is_Volatile->Use_HPLC No Need_Structure Is structural confirmation needed? Use_GCMS->Need_Structure Use_HPLC->Need_Structure Use_NMR Use NMR Spectroscopy Need_Structure->Use_NMR Yes Comprehensive_Purity Comprehensive Purity Profile Need_Structure->Comprehensive_Purity No Use_NMR->Comprehensive_Purity

Caption: Decision tree for selecting analytical purity assessment methods.

Conclusion

A comprehensive purity assessment of synthesized this compound is essential for its intended use in research and development. The choice of analytical technique depends on the specific information required. HPLC is the preferred method for routine quantitative analysis of non-volatile components. GC-MS is crucial for identifying and quantifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for absolute quantification. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds.

References

Comparative Analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a comparative overview of the properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline and its alternatives, offering a valuable resource for synthetic and medicinal chemistry applications.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and several alternative bromo-nitroanilines. This data is essential for predicting the behavior of these compounds in various reaction conditions and for developing appropriate analytical methods.

PropertyThis compound4-Bromo-2-nitroaniline[1]2,6-Dibromo-4-nitroaniline4-Fluoro-3-nitroaniline
CAS Number 1255574-52-7[2]875-51-4827-94-1364-76-1
Molecular Formula C₁₁H₁₅BrN₂O₃[2]C₆H₅BrN₂O₂C₆H₄Br₂N₂O₂C₆H₅FN₂O₂
Molecular Weight 303.16 g/mol 217.02 g/mol 295.92 g/mol 156.11 g/mol
Melting Point Not available110-113 °C205-207 °C94-96 °C
Boiling Point 408.0±40.0 °C (Predicted)[3]Not availableNot availableNot available
Density 1.445±0.06 g/cm³ (Predicted)[3]Not availableNot availableNot available
Purity 98%97%≥97%97%

Synthetic Considerations and Experimental Protocols

Substituted anilines are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and dyes. The reactivity of the aromatic ring and the amino group allows for diverse chemical transformations.

General Synthetic Workflow

The synthesis of substituted anilines like this compound typically involves a multi-step process. A general workflow is outlined below, which can be adapted based on the specific starting materials and desired final product.

G General Synthetic Workflow for a Substituted Aniline start Starting Material (e.g., Substituted Benzene) step1 Functional Group Introduction/Modification (e.g., Nitration, Alkoxylation) start->step1 Reaction 1 step2 Bromination step1->step2 Reaction 2 step3 Reduction of Nitro Group step2->step3 Reaction 3 product Target Substituted Aniline step3->product Final Product

Caption: General synthetic workflow for producing a substituted aniline.

Hypothetical Experimental Protocol for the Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. This hypothetical protocol serves as a starting point for laboratory investigation.

Step 1: Nitration of 1-bromo-4-(pentyloxy)benzene

  • To a stirred solution of 1-bromo-4-(pentyloxy)benzene in a suitable solvent (e.g., acetic acid), slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-aromatic product.

Step 2: Amination of the nitro-aromatic intermediate

  • The resulting nitro-aromatic compound can be reduced to the corresponding aniline using various methods. A common method is catalytic hydrogenation.

  • Dissolve the nitro-aromatic compound in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression of the key transformations in the proposed synthesis.

G Logical Flow of Synthetic Transformations cluster_0 Aromatic Ring Functionalization A Introduction of Pentyloxy Group (Williamson Ether Synthesis) B Electrophilic Aromatic Substitution: Nitration A->B Provides directing effect C Electrophilic Aromatic Substitution: Bromination B->C Introduces key functional groups D Reduction of Nitro Group to Amino Group C->D Final functional group transformation

Caption: Logical flow of key synthetic steps.

Potential Applications and Performance Considerations

Given its structure, this compound is likely to be a useful intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: The aniline moiety is a common feature in many biologically active molecules. The bromo and nitro groups provide handles for further chemical modifications, such as cross-coupling reactions or reductions, to build more complex molecular architectures.

  • Dye and Pigment Industry: Aromatic amines are fundamental precursors for azo dyes. The specific substitution pattern of this compound could lead to the development of novel colorants with unique properties.

  • Materials Science: The presence of electron-withdrawing (nitro) and electron-donating (amino, pentyloxy) groups on the aromatic ring can impart interesting electronic and optical properties to molecules derived from this intermediate, making it potentially useful in the development of new materials.

The performance of this compound in these applications will depend on several factors, including its reactivity, selectivity in subsequent reactions, and the properties of the final products derived from it. For instance, the pentyloxy group may enhance solubility in organic solvents compared to less substituted anilines, which could be advantageous in certain synthetic procedures.

Conclusion

This compound is a chemical intermediate with potential applications in various fields of chemical synthesis. While specific experimental data on its performance is limited, its structural features suggest it can serve as a versatile building block. This guide provides a comparative framework based on the properties of analogous compounds and outlines general synthetic strategies. Further experimental investigation is required to fully elucidate the performance and utility of this compound in specific applications. Researchers are encouraged to use the information presented herein as a foundation for their synthetic planning and to develop detailed experimental protocols tailored to their specific research goals.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-nitro-5-(pentyloxy)aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Bromo-2-nitro-5-(pentyloxy)aniline as a hazardous chemical waste. Due to its chemical structure, which includes a bromine atom and a nitro group, it is classified as a halogenated and nitrated aromatic amine. Proper disposal is not only crucial for laboratory safety and environmental protection but also a legal requirement under federal and local regulations.[1]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is critical to mitigate risks of exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[2]

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is recommended.[2]

All handling of this chemical, including preparation for disposal, should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

II. Waste Segregation and Container Selection

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions.[3]

  • Designated Waste Stream: this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[5][6]

  • Container Requirements:

    • Use only containers approved for hazardous chemical waste, which are in good condition and free from leaks or external residue.[1]

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid. Containers must be kept closed at all times, except when adding waste.[1][7]

III. Step-by-Step Disposal Procedure
  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label.[3] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The accumulation start date (the date the first drop of waste was added to the container).[8]

    • An indication of the primary hazards (e.g., Toxic, Halogenated).

  • Waste Transfer:

    • Carefully transfer the this compound waste into the labeled halogenated organic waste container.

    • If transferring a solution, use a funnel to prevent spills.

    • Do not overfill the container; a general rule is to fill to no more than 80-90% capacity to allow for vapor expansion.

  • Decontamination of Empty Containers:

    • Original containers of this compound are also considered hazardous waste until properly decontaminated.

    • To decontaminate, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and disposed of as halogenated organic waste.[5]

    • After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box).

  • Storage Prior to Disposal:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][8]

    • The SAA should be at or near the point of generation and away from sinks or floor drains.[8]

    • Ensure secondary containment is used to capture any potential leaks or spills.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

    • Do not exceed the accumulation limits for your SAA (typically 55 gallons for hazardous waste, but may be lower for certain acutely toxic wastes).[1][7]

IV. Spill Management

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment & Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[9]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

    • All materials used for cleanup (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Data Summary

PropertyValue/InformationSource
Chemical Name This compound[10]
CAS Number 1255574-52-7[10]
Molecular Formula C11H15BrN2O3[10]
Waste Classification Hazardous Waste: Halogenated Organic Compound[4]
Primary Hazards Based on related compounds, likely harmful if swallowed, in contact with skin, or inhaled. Potential skin and eye irritant.[9][11][12]
Disposal Container Labeled, sealed, and compatible container for Halogenated Organic Waste.[1][4]
Disposal Method Collection by certified hazardous waste management personnel for approved disposal (e.g., incineration).[7][8]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Pickup A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B E Transfer Waste into Container (Do not overfill) B->E Waste Generation C Select 'Halogenated Organic Waste' Container D Label Container Correctly (Name, Date, 'Hazardous Waste') C->D D->E F Store Sealed Container in SAA (with Secondary Containment) E->F G Contact EHS for Waste Pickup F->G spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->E Dispose of cleanup materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-nitro-5-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals. The procedural recommendations are based on established best practices for handling potentially hazardous aromatic amines and nitro compounds.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, 4-Bromo-2-nitro-5-(pentyloxy)aniline is anticipated to be harmful if swallowed, may cause skin and eye irritation, and could potentially lead to respiratory irritation. Strict adherence to the following PPE guidelines is mandatory to minimize exposure.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles (compliant with EU Standard EN166 or OSHA 29 CFR 1910.133). A face shield should be used if there is a risk of splashing.To prevent eye contact, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.[1]To avoid direct skin contact, which can lead to irritation or potential allergic reactions. Gloves should be inspected before use.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended, especially when engineering controls are insufficient or if dust is generated.[1]To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.
General Hygiene Eyewash stations and safety showers must be readily accessible.For immediate decontamination in case of accidental exposure.

II. Operational Plan: Step-by-Step Handling Procedure

A meticulous operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are accessible and in good working order.

  • All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Assemble all necessary PPE and inspect it for any signs of damage.

  • Have a spill cleanup kit readily available that is appropriate for aromatic amines and nitro compounds.

2. Handling:

  • When handling the solid material, take care to avoid the formation of dust.

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[2][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[4]

4. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Clean-Up: Carefully sweep or scoop up the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

V. Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound.

A 1. Preparation - Verify fume hood function - Inspect and don PPE - Prepare spill kit B 2. Chemical Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep container sealed A->B C 3. Experimentation - Conduct experiment in fume hood - Monitor for any exposure B->C D 4. Decontamination & Waste Disposal - Decontaminate glassware and surfaces - Dispose of waste in labeled container C->D F Spill or Exposure Event C->F E 5. Post-Experiment - Remove and dispose of PPE correctly - Wash hands thoroughly D->E G Emergency Response - Follow exposure-specific first aid - Initiate spill cleanup protocol F->G G->D

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.